m-Methyl red
Description
Evolving Perspectives on m-Methyl Red's Role in Modern Chemical Science
The traditional view of this compound primarily as a pH indicator is being expanded by research that leverages its unique chemical properties for more sophisticated applications. psu.eduresearchgate.net Its structure, which includes dimethylamine, azo, and carbonyl functional groups, makes it a versatile molecule for interaction with and modification of different materials. researchgate.net
Initially recognized for its color change in response to pH, this compound's utility in modern science now extends to areas such as advanced sensor development and environmental remediation studies. As a pH indicator, the transition interval for this compound is between pH 2.8 (red) and pH 5.0 (yellow). tcichemicals.com Spectrophotometric studies have precisely determined the thermodynamic acid dissociation constants (pKa) for its different protonated forms, providing a foundational understanding for its use in sensitive analytical methods. psu.edu A detailed study in aqueous solutions identified two equilibria: one between the diprotonated (m-H₂MR⁺) and monoprotic (m-HMR) forms with a pKa₂ of 1.99, and another between the monoprotic (m-HMR) and basic (m-MR⁻) forms with a pKa₃ of approximately 4.31. psu.edu
Recent research has explored the incorporation of azo-aromatic dyes like methyl red into polymer backbones to create materials with reversible optoelectronic properties. researchgate.net For instance, this compound has been used to develop composite materials with polycarbazole via sonochemical techniques for humidity sensing applications. researchgate.net Furthermore, the broader family of methyl red dyes is being investigated for its potential to enhance the sonochemical destruction of chlorinated hydrocarbon pollutants, a novel field of research focusing on chemical reactions induced by powerful ultrasonic waves. chemicals.co.ukwikipedia.org In advanced oxidation processes, methyl red serves as a model organic pollutant to test the efficacy of water treatment technologies like the Fenton process. walshmedicalmedia.com
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₂ | tcichemicals.com |
| Molecular Weight | 269.30 g/mol | tcichemicals.com |
| CAS Registry Number | 20691-84-3 | tcichemicals.com |
| Synonym | 4-Dimethylaminoazobenzene-3'-carboxylic Acid | tcichemicals.com |
| Appearance | Orange to Brown powder/crystal | tcichemicals.com |
| pH Transition Interval | pH 2.8 (Red) to pH 5.0 (Yellow) | tcichemicals.com |
| pKa₂ (m-H₂MR⁺/m-HMR) | 1.99 | psu.edu |
| pKa₃ (m-HMR/m-MR⁻) | 4.31 | psu.edu |
Interdisciplinary Relevance in Contemporary Research Paradigms
The applications of this compound and its isomers extend far beyond the confines of pure chemistry, demonstrating significant interdisciplinary relevance.
In materials science , methyl red-based linkers are synthesized and incorporated into metal-organic frameworks (MOFs). rsc.org These functionalized MOFs act as colorimetric sensors, capable of detecting acid and base vapors. rsc.org Research has shown that a UiO-66 based MOF incorporating a methyl red linker exhibits a distinct and reversible color change from orange to yellow specifically in the presence of ammonia (B1221849) vapor, making it a selective sensor. rsc.org In another application, methyl red is used as a probe dye to study diffusion in polymer solutions, such as polystyrene and poly(methyl methacrylate), using advanced techniques like forced Rayleigh scattering. koreascience.kr This research helps in understanding polymer-probe interactions, including hydrogen bonding. koreascience.kr
In environmental science , methyl red is used as a model compound to study the efficacy of wastewater treatment methods. walshmedicalmedia.commdpi.com For example, studies have investigated its adsorption from aqueous solutions using biochar derived from agricultural waste, highlighting a potential route for the decolorization of industrial effluents. mdpi.com Furthermore, methyl red is a key component in the development of "smart packaging." mdpi.comresearchgate.net Indicator labels containing methyl red are integrated into food packaging to monitor freshness in real-time by detecting pH changes associated with the spoilage of products like chicken and fish fillets. mdpi.comresearchgate.net
In microbiology , the methyl red (MR) test is a cornerstone of bacterial identification. chemicals.co.ukwikipedia.org This test identifies enteric bacteria that produce stable acids through the mixed acid fermentation of glucose. wikipedia.org Bacteria like Escherichia coli metabolize pyruvic acid into stable acids, lowering the pH of the medium sufficiently to turn the methyl red indicator red, which is a positive result. chemicals.co.ukwikipedia.org This distinguishes them from other bacteria, such as Enterobacter aerogenes, that produce neutral end products. chemicals.co.uk
Advanced Research Applications of Methyl Red Isomers
| Field | Application | Key Finding | Reference |
|---|---|---|---|
| Materials Science | Ammonia Gas Sensor | A methyl red-based metal-organic framework (MOF) shows a selective and reversible color change to yellow in the presence of ammonia vapor. | rsc.org |
| Materials Science | Humidity Sensor | A composite material based on polycarbazole and methyl red was developed for humidity sensing applications. | researchgate.net |
| Environmental Science | Smart Packaging | Indicator labels with methyl red detect food spoilage by changing color in response to pH variations in chicken and tilapia fillets. | mdpi.comresearchgate.net |
| Environmental Science | Pollutant Degradation | Investigated as a promising enhancer for the sonochemical destruction of chlorinated hydrocarbon pollutants. | wikipedia.org |
| Analytical Chemistry | Mercury (II) Sensor | Acts as a selective fluorescent sensor for Hg²⁺ ions through fluorescence quenching. | eeer.org |
| Microbiology | Bacterial Identification (MR Test) | Differentiates enteric bacteria based on their production of stable acids from glucose fermentation. | chemicals.co.ukwikipedia.orggspchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-18(2)14-8-6-12(7-9-14)16-17-13-5-3-4-11(10-13)15(19)20/h3-10H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMPLPMVLCTBSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031332 | |
| Record name | 3-((p-(Dimethylamino)phenyl)azo)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20691-84-3 | |
| Record name | 3-[2-[4-(Dimethylamino)phenyl]diazenyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20691-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, m-((p-(dimethylamino)phenyl)azo)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020691843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((p-(Dimethylamino)phenyl)azo)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Advanced Functionalization of Methyl Red Derivatives
Controlled Synthesis of Methyl Red Analogues
The synthesis of analogues of m-Methyl Red, an azo dye, can be achieved through established chemical reactions. A common method involves the diazotization of an appropriate aromatic amine, such as anthranilic acid, followed by a coupling reaction with a suitable aromatic compound, like N,N-dimethylaniline. youtube.comwikipedia.org The process begins with the diazotization of anthranilic acid using sodium nitrite (B80452) in the presence of a strong acid, typically hydrochloric acid, at low temperatures to form a diazonium salt. youtube.com This reactive intermediate is then coupled with N,N-dimethylaniline. The reaction conditions, including pH and temperature, are controlled to ensure the desired coupling position and to maximize the yield of the final product. youtube.com
The synthesis of specific constitutional isomers, such as the ortho-isomer of Methyl Red, has been a focus of research for creating tailored dye monomers for advanced applications. rsc.orgrsc.org These monomers can then be further modified or polymerized. For instance, N-hydroxyethyl acrylamide (B121943) esters of Methyl Red isomers have been synthesized for incorporation into copolymer systems. nih.gov The synthesis of such analogues allows for the systematic study of how structural modifications influence the compound's properties, such as its response to various stimuli. rsc.orgnih.gov
Covalent Functionalization for Tailored Properties
Covalent modification of this compound is a key strategy for enhancing its properties for specific applications. This involves forming stable chemical bonds between the dye molecule and other functional molecules or materials.
Functionalization with Organosilanes (e.g., GPTMS) for Photostability Enhancement
A significant advancement in tailoring the properties of Methyl Red is its covalent functionalization with organosilanes, particularly (3-Glycidyloxypropyl)trimethoxysilane (GPTMS). mdpi.comresearchgate.netcnr.it This process typically involves the ring-opening reaction of the epoxy group on GPTMS with the carboxylic acid group of Methyl Red, forming a stable ester linkage. researchgate.net This covalent attachment has been shown to significantly enhance the photostability of the dye. mdpi.comresearchgate.netcnr.it
The increased photostability is attributed to several factors. The covalent bond reduces the influence of hydrogen bonding on the electron density of the azo group, which is susceptible to cleavage. mdpi.comresearchgate.net Specifically, substitution at the ortho position of the phenyl group relative to the azo bond by GPTMS has been found to be particularly effective in enhancing photostability. mdpi.comresearchgate.net This functionalization acts as a shield, protecting the halochromic molecule from photodecomposition, especially under UV irradiation. mdpi.comcnr.it Studies have demonstrated that the decomposition rate of the GPTMS-functionalized dye is an order of magnitude lower than that of the unfunctionalized dye under acidic conditions. cnr.it This enhanced stability is crucial for the development of durable halochromic sensors and coatings. mdpi.comresearchgate.net
| Parameter | Unfunctionalized Methyl Red | GPTMS-Functionalized Methyl Red | Reference |
| Bonding | Non-covalent interactions in matrices | Covalent ester linkage via epoxy ring-opening | researchgate.net |
| Photostability | Susceptible to photodecomposition | Significantly increased photostability | mdpi.comcnr.it |
| Decomposition Rate | Higher under UV irradiation | One order of magnitude lower at acidic pH | cnr.it |
| Mechanism of Stability | - | Reduced influence of H-bonding on azo group, shielding effect of GPTMS | mdpi.comresearchgate.net |
Integration with Polyhedral Oligomeric Silsesquioxanes (POSS) for Tunable Optical Responses
Integrating this compound with Polyhedral Oligomeric Silsesquioxanes (POSS) represents a novel approach to creating organic-inorganic hybrid materials with tunable optical properties. researchgate.netinoe.ro POSS are nanometer-sized, cage-like structures with the formula [RSiO1.5]n, which can be functionalized with various organic groups. mdpi.com The functionalization of Methyl Red with POSS is typically achieved through methods like Steglich esterification, where the carboxylic acid group of the dye reacts to form a covalent bond with the POSS cage. researchgate.netinoe.ro
This integration leads to several beneficial changes in the material's properties. A notable effect is a bathochromic shift (a shift to longer wavelengths) in the UV-Visible absorption spectrum of the dye, which is indicative of the covalent bonding between the dye and the POSS molecule. researchgate.netinoe.ro Research has shown a 5 nm bathochromic shift in a POSS-functionalized Methyl Red derivative. researchgate.netinoe.ro Furthermore, the incorporation of the bulky POSS structure significantly reduces the aggregation of dye molecules. researchgate.netinoe.ro This is crucial for applications in non-linear optics, as dye aggregation can be detrimental to performance. researchgate.net The thermal stability of the functionalized dye is also enhanced, with studies reporting an increase of 12°C. researchgate.netinoe.ro The molar ratio of Methyl Red to POSS during synthesis is a critical parameter, with a 4:1 ratio found to be optimal for grafting the most dye molecules onto the POSS core. researchgate.netinoe.ro
| Property | Observation in POSS-Functionalized Methyl Red | Reference |
| Synthesis Method | Steglich Esterification | researchgate.netinoe.ro |
| UV-Visible Spectrum | 5 nm bathochromic shift | researchgate.netinoe.ro |
| Thermal Stability | Increased by 12°C | researchgate.netinoe.ro |
| Dye Aggregation | Significantly reduced | researchgate.netinoe.ro |
| Optimal Molar Ratio (MR:POSS) | 4:1 | researchgate.netinoe.ro |
Design of Methyl Red-Based Polymer Systems
The incorporation of this compound and its derivatives into polymer systems allows for the development of smart materials with responsive properties. These systems leverage the unique characteristics of both the dye and the polymer matrix.
Incorporation into Poly(methyl methacrylate) (PMMA) Matrices for Photophysical Studies
Poly(methyl methacrylate) (PMMA) has been widely used as a rigid matrix for embedding Methyl Red to investigate its photophysical properties. nih.govresearchgate.net In these systems, the dye molecules are physically dispersed within the polymer. researchgate.net The rigid environment of the PMMA matrix allows for detailed spectroscopic studies of the dye's behavior, including its photoisomerization processes. nih.gov
Research has shown that when embedded in PMMA, Methyl Red undergoes a slow trans-cis isomerization process upon illumination, with a time constant of several hundred seconds. nih.gov Time-resolved luminescence spectroscopy has been used to measure the excited singlet (S1) state lifetimes for both the trans and cis isomers of Methyl Red in PMMA at room temperature, which were found to be 35 and 420 picoseconds, respectively. nih.gov The excited triplet (T1) state energy level and its lifetime at 77 K have also been determined. nih.gov These studies provide a fundamental understanding of the energy-level diagram for Methyl Red within a rigid polymer environment, which is essential for its application in optical devices. nih.gov
| Parameter | Value/Observation | Reference |
| Polymer Matrix | Poly(methyl methacrylate) (PMMA) | nih.gov |
| Process Observed | Slow trans-cis isomerization upon illumination | nih.gov |
| Time Constant for Isomerization | A few hundred seconds | nih.gov |
| Excited Singlet (S1) Lifetime (trans-isomer) | 35 picoseconds (at room temperature) | nih.gov |
| Excited Singlet (S1) Lifetime (cis-isomer) | 420 picoseconds (at room temperature) | nih.gov |
Development of Copolymer Systems for Thermochromic and Halochromic Responses
To create materials with enhanced responsiveness, Methyl Red derivatives have been copolymerized with other monomers to develop systems exhibiting both thermochromic (temperature-responsive) and halochromic (pH-responsive) properties. rsc.orgrsc.org In this approach, a constitutional isomer of Methyl Red is first synthesized as a monomer and then copolymerized with hydrophilic monomers. rsc.orgrsc.org
A key strategy involves using N-isopropylacrylamide as a comonomer to introduce thermoresponsiveness in the form of a lower critical solution temperature (LCST) behavior. rsc.orgrsc.org The resulting copolymers can be converted into hydrogel networks through photocrosslinking. rsc.orgrsc.org These systems exhibit complex responsive behaviors where different mechanisms of thermochromism, such as vibronic thermochromism, thermo-solvatochromism, thermo-perichromism, and thermo-halochromism, come into play. rsc.orgrsc.org The interplay of these mechanisms is influenced by the choice of solvents, acid, and comonomers. rsc.orgrsc.org For example, in partially protonated systems, an increase in temperature shifts the equilibrium from the protonated red azonium form to the neutral yellow azobenzene (B91143) form. rsc.org The LCST behavior of the N-isopropylacrylamide component can strongly influence this thermochromism, providing a pathway to amplify the optical response for applications like dual pH and temperature sensors. rsc.orgrsc.org
Non-Covalent Functionalization and Hybrid Nanocomposite Architectures
The development of advanced materials through non-covalent functionalization of chromophoric molecules like this compound represents a significant area of research. This approach, which relies on intermolecular forces such as van der Waals forces, hydrogen bonding, and electrostatic interactions, allows for the modification of material properties without altering the intrinsic chemical structure of the dye molecule. nih.govacs.org This strategy has been effectively employed to create hybrid nanocomposites with tailored optical, sensory, and biomedical functionalities. The non-covalent assembly of this compound derivatives onto various inorganic and carbon-based nanostructures offers a versatile platform for designing novel functional materials.
Adsorption onto Inorganic Substrates (e.g., Palygorskite, Silica (B1680970) Resin)
The adsorption of azo dyes onto inorganic substrates is a widely studied method for creating stable, functional hybrid materials. The interactions are typically non-covalent, involving forces that stabilize the dye on the substrate surface, leading to applications ranging from environmental remediation to the creation of novel pigments. nih.govresearchgate.net
Palygorskite Clay:
Palygorskite, a fibrous clay mineral with nano-channels, has proven to be an effective host for creating stable nanocomposites with Methyl Red. researchgate.net When Methyl Red is ground with palygorskite and heated, it can be incorporated into the clay's structure. researchgate.net This process results in a highly stable pigment, sometimes referred to as 'Maya Red', where the dye molecule is shielded from external environmental factors. researchgate.net The stabilization is attributed to strong host-guest interactions, likely involving coulombic attractive forces and hydrogen bonds between the Methyl Red molecule and the clay surface. researchgate.net This interaction is so effective that the resulting nanocomposite maintains its red color even when subjected to significant pH fluctuations, a stark contrast to the pH-dependent color changes of the free dye. researchgate.net
Research on the adsorption of similar anionic dyes, like Methyl Orange, onto heat-treated palygorskite suggests that the interaction mechanisms can be complex. bohrium.comacs.org At lower temperatures, hydrogen bonding plays a crucial role, while at higher calcination temperatures, electrostatic interactions between dye-divalent cation (e.g., Mg²⁺) complexes and the negatively charged palygorskite surface become dominant. bohrium.comacs.org Though this study was on a different isomer, the principles of interaction with the anionic dye and the clay surface are relevant.
Silica Resin:
Silica-based materials are another important class of substrates for the non-covalent functionalization of dyes. Silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂) have been successfully used for the removal and preconcentration of Methyl Red from aqueous solutions. researchgate.net The adsorption process is influenced by pH, with the Langmuir isotherm model providing a good fit for the equilibrium data, suggesting monolayer adsorption. researchgate.net In one study, a maximum monolayer adsorption capacity (q_max) of 49.50 mg g⁻¹ was achieved. researchgate.net The interaction is reversible, with the dye being desorbed using a basic solution, indicating a non-covalent, likely electrostatic, interaction. researchgate.net
Furthermore, mesoporous silica materials like SBA-15, when functionalized with amine groups, have shown high efficiency in adsorbing anionic dyes such as Congo Red. mjcce.org.mk While this is a different dye, the study highlights the potential of functionalized silica to bind dyes through a combination of physical and chemical interactions, which can be applicable to this compound. mjcce.org.mk The high surface area and tunable pore structure of silica materials make them versatile platforms for dye adsorption. rsc.org
Table 1: Adsorption Parameters for Methyl Red on Inorganic Substrates
| Adsorbent | Adsorption Model | Maximum Adsorption Capacity (q_max) | Key Findings | Reference |
| Palygorskite | Not specified | 2 wt.% loading | Formation of a highly stable 'Maya Red' nanocomposite; color stabilized against pH changes. | researchgate.net |
| Silica-coated Fe₃O₄ | Langmuir | 49.50 mg/g | Adsorption is pH-dependent; suggests monolayer coverage. | researchgate.net |
Graphene Quantum Dot Conjugation for Bio-Functional Probes
Graphene quantum dots (GQDs) are nanoscale carbon materials with unique photoluminescence properties, making them ideal for bioimaging and sensing applications. nih.govacs.orgmdpi.com The non-covalent functionalization of GQDs with molecules like this compound can lead to the development of sophisticated bio-functional probes.
A notable application involves the synthesis of a function-oriented probe for the identification and sorting of specific microorganisms. nih.govfrontiersin.org In this work, a probe (GQDs-M) was created by covalently bonding nitrogen-doped GQDs (GQDs-N) with Methyl Red. nih.govfrontiersin.org Although this specific example uses covalent bonding, the principle demonstrates the powerful synergy between GQDs and Methyl Red. The fluorescence of the GQDs is initially quenched by the Methyl Red molecule through a process like Fluorescence Resonance Energy Transfer (FRET). nih.govfrontiersin.org
This quenching mechanism is central to the probe's function. When the GQDs-M probe is introduced to bacteria capable of degrading azo dyes, the cleavage of the azo bond in the Methyl Red moiety separates it from the GQD. nih.govfrontiersin.org This separation restores the fluorescence of the GQD, providing a clear "turn-on" signal that indicates the presence of the target functional bacteria. nih.govfrontiersin.org This strategy allows for the specific recognition and even single-cell sorting of azo-degrading bacteria from complex environmental samples. nih.govfrontiersin.org The small size and excellent biocompatibility of GQDs facilitate their penetration into cells, enhancing the efficiency of the probe. nih.govnih.gov This innovative approach highlights the potential for creating highly specific bio-probes by conjugating GQDs with functional molecules like this compound, opening new avenues for environmental monitoring and microbiology research. nih.govfrontiersin.org
Table 2: Characteristics of GQD-Methyl Red Bio-Functional Probe
| Probe Component | Function | Mechanism | Application | Reference |
| Graphene Quantum Dots (GQDs) | Fluorescent Reporter | Emits fluorescence that can be quenched and recovered. | Bioimaging and sensing. | nih.govfrontiersin.org |
| Methyl Red | Quencher & Target Moiety | Quenches GQD fluorescence; acts as a substrate for azo-degrading enzymes. | Provides specificity for target bacteria. | nih.govfrontiersin.org |
| GQDs-M Conjugate | Bio-Functional Probe | Fluorescence is "off" in the intact state and "on" upon cleavage of the azo bond. | In situ identification and sorting of azo-degrading microorganisms. | nih.govfrontiersin.org |
Advanced Spectroscopic Characterization and Photophysical Dynamics
Comprehensive Ultraviolet-Visible (UV-Vis) Spectroscopy Investigations
The interaction of m-Methyl red with ultraviolet and visible light provides significant insights into its electronic structure and behavior in different chemical environments. UV-Vis spectroscopy is a powerful tool to study these properties.
The UV-Vis absorption spectrum of this compound is highly sensitive to the pH of its environment. This is due to the protonation and deprotonation of the molecule at its various acidic and basic sites. In aqueous solutions, this compound exists in different forms depending on the acidity. psu.edu These forms include a diprotic species (m-H₂MR⁺), a monoprotic, neutral species (m-HMR), and a basic, anionic form (m-MR⁻). psu.edu
The transitions between these forms can be observed as distinct changes in the absorption spectra. For instance, as the pH of an aqueous solution of ortho-methyl red (a closely related isomer) decreases from alkaline to strongly acidic, the maximum absorption peak shifts from around 430 nm to 520 nm. pku.edu.cnscispace.com This red shift is indicative of changes in the electronic structure due to protonation. pku.edu.cn The presence of an isosbestic point, a wavelength at which the absorbance of a sample remains constant during a chemical reaction or a physical change, is a clear indicator of an equilibrium between two species. psu.edu For this compound, an isosbestic point around 508 nm signifies the equilibrium between the basic (m-MR⁻) and neutral (m-HMR) forms. psu.edu
The protonation of the carboxylate ion to form a carboxyl group results in the appearance of a band around 218 nm. psu.edu The equilibrium between the different protonated forms of this compound are overlapping, meaning the dye cannot exist solely in its monoprotonated form in solution. psu.edu
Table 1: pH-Dependent Absorption Maxima of Methyl Red Isomers
| Isomer | pH Condition | Absorption Maximum (λmax) | Predominant Species |
| o-Methyl red | Alkaline (pH > 8.3) | ~430 nm | o-MR⁻ |
| o-Methyl red | Acidic (pH < 4.4) | ~520 nm | o-H₂MR⁺ / o-HMR |
| This compound | Decreasing pH | Shoulder at 530 nm | m-HMR |
This table is based on data for ortho-methyl red, a closely related isomer, to illustrate the general pH-dependent spectral shifts.
Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the solute molecule by the solvent molecules. The solvatochromic behavior of this compound has been studied in various aqueous and non-aqueous solvent systems. nih.govmdpi.com
In binary aqueous solutions containing methanol (B129727), ethanol (B145695), propanol, acetonitrile (B52724), and dioxane, this compound exhibits non-linear solvatochromism. nih.gov This indicates complex solute-solvent interactions. The spectral shifts are influenced by solvent polarity, hydrogen bonding capabilities, and other solvent parameters. rsc.org Two main theories explain the solvatochromic behavior of methyl red. One attributes the changes in absorption to the ratio of intermolecular hydrogen bonding with the solvent versus intramolecular hydrogen bonding. rsc.org The other suggests that the balance between the hydrogen bond donating and accepting abilities of the solvent dictates the preferred type of hydrogen bonding and thus the absorption spectrum. rsc.org
For instance, in aqueous methanol and ethanol solutions, the hydrogen bond acidity of the solvent is more responsible for the spectral shift, whereas in aqueous acetonitrile and dioxane solutions, the solvent's basicity has a greater influence. nih.gov The absorption bands of methyl red in different solvents, such as Triton X-100, water, and various alcohols, typically appear around 410 nm and 490 nm. mdpi.com
Table 2: Solvatochromic Data for Methyl Red in Various Solvents
| Solvent | Absorption Maximum (λmax) |
| Acetone | 491 nm researchgate.net |
| Ethanol | ~492 nm researchgate.net |
This table provides examples of the absorption maxima of methyl red in different solvents, illustrating its solvatochromic shifts.
Spectrophotometry is a precise method for determining the acid dissociation constants (pKa) of indicators like this compound. scribd.comscribd.com The pKa value is a measure of the strength of an acid in solution. By measuring the absorbance of a series of buffered solutions of the indicator at the wavelength of maximum absorption for both the acidic and basic forms, the ratio of the concentrations of these forms can be determined. egyankosh.ac.in
The Henderson-Hasselbalch equation is then used to calculate the pKa. scribd.comcolostate.edu For this compound, two acid dissociation constants, Ka2 and Ka3, have been determined spectrophotometrically. psu.edu Ka2 corresponds to the equilibrium between the diprotic (m-H₂MR⁺) and monoprotic (m-HMR) forms, while Ka3 relates to the equilibrium between the monoprotic (m-HMR) and basic (m-MR⁻) forms. psu.edu At 25 °C, the pKa2 value for this compound was found to be 1.99, and the pKa3 value was determined to be 4.31. psu.edu
Table 3: Acid Dissociation Constants (pKa) of this compound at 25 °C
| Equilibrium | pKa Value |
| m-H₂MR⁺ ⇌ m-HMR + H⁺ | 1.99 ± 0.01 |
| m-HMR ⇌ m-MR⁻ + H⁺ | 4.31 ± 0.01 |
Vibrational Spectroscopy for Molecular Structure and Interactions
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the molecular structure, chemical bonding, and intermolecular interactions of this compound.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. bas.bg For this compound, the FTIR spectrum shows characteristic bands for the azo chromophore (-N=N-), C-N stretching, and the aromatic rings. bas.bg
The aromatic C=C stretching vibrations appear in the region of 1400-1600 cm⁻¹. bas.bg Specifically for methyl red, bands at 1601 cm⁻¹ and 1484 cm⁻¹ are attributed to the aromatic region. bas.bg The analysis of the FTIR spectra of methyl red in different states (e.g., solid powder vs. solution) can reveal information about intermolecular interactions. researchgate.net
Table 4: Key FTIR Absorption Bands for Methyl Red
| Wavenumber (cm⁻¹) | Assignment |
| 1601 | Aromatic C=C stretch |
| 1484 | Aromatic C=C stretch |
| 1504-1555 | Azo bond (N=N) vibration |
This table highlights some of the characteristic FTIR absorption bands for the methyl red molecule.
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that enhances the Raman signal of molecules adsorbed on or near a nanostructured metal surface. mdpi.comrsc.org This enhancement allows for the study of adsorbates at very low concentrations. unito.it
SERS studies of methyl red have been conducted using silver nanoparticles and silver plate squares as substrates. tnu.edu.vn The SERS spectra of methyl red are pH-dependent. At a pH below 5, the Raman spectral intensity is strongly enhanced at 1609 cm⁻¹, while at a pH above 5, the enhancement is observed at 1396 cm⁻¹. tnu.edu.vn This indicates that different molecular species or orientations are present at the surface under different pH conditions.
SERS investigations of a methyl red@palygorskite hybrid nanocomposite have shown that the dye exists in both its neutral (azo) and protonated (hydrazo) forms, both with a planar morphology, before and after encapsulation in the clay mineral. unito.it Comparison of the SERS spectra with conventional Raman spectra reveals a marked intensity increase in the 500-300 cm⁻¹ region, which is consistent with the SERS selection rules that favor out-of-plane vibrational modes. unito.it
Photophysical Processes and Excited State Dynamics
The interaction of light with this compound initiates a series of complex photophysical and photochemical events, central to which are photoinduced absorption, luminescence, and isomerization. These processes are governed by the dynamics of the molecule's electronically excited states.
Photoinduced absorption and time-resolved luminescence spectroscopy are essential tools for investigating the properties and dynamics of transient excited states. In studies of methyl red embedded in a poly(methyl methacrylate) (PMMA) matrix, these techniques have been used to elucidate the behavior of the molecule in a rigid environment. nih.gov
Upon photoexcitation, the molecule is promoted to an excited singlet state (S₁). Time-resolved luminescence spectroscopy allows for the direct measurement of the lifetime of this state. For methyl red, distinct lifetimes have been measured for its trans and cis isomers. nih.gov Furthermore, photoinduced absorption techniques can monitor the absorption of transient species, such as the excited singlet and triplet states, providing insights into their energy levels and decay pathways. These studies have also observed a slow trans-cis isomerization process for methyl red in a rigid polymer matrix, with a time constant of several hundred seconds. nih.gov
The energy levels and lifetimes of the excited singlet (S₁) and triplet (T₁) states are critical parameters that dictate the photophysical behavior of this compound. An excited singlet state is one in which the spin of the excited electron is paired with the ground-state electron, while in a triplet state, their spins are parallel. acs.org Transitions between states of the same multiplicity (e.g., S₁ → S₀) are spin-allowed and generally fast, while those between states of different multiplicities (e.g., S₁ → T₁ or T₁ → S₀) are spin-forbidden and typically much slower. acs.orgscispace.com
For methyl red molecules in a PMMA matrix, the excited singlet state (S₁) lifetimes for the trans and cis isomers have been determined at room temperature. nih.gov The triplet state (T₁) energy level and its significantly longer lifetime have also been determined at low temperatures (77 K). nih.gov
| State | Isomer | Lifetime | Conditions |
| Excited Singlet (S₁) | trans | 35 ps | Room Temperature in PMMA |
| Excited Singlet (S₁) | cis | 420 ps | Room Temperature in PMMA |
| Excited Triplet (T₁) | - | Data indicates a significantly longer lifetime than the singlet state | 77 K in PMMA |
Note: This data is for a general methyl red molecule in a specific polymer matrix. Values may differ for this compound and in other environments.
Like other azobenzene (B91143) derivatives, this compound can undergo reversible trans-cis photoisomerization. The more stable trans isomer can be converted to the higher-energy cis isomer by irradiation with UV light (typically 320–380 nm). beilstein-journals.org The cis isomer can then revert to the trans form either thermally or by irradiation with visible light (around 400–450 nm). beilstein-journals.orgCurrent time information in East Hants, CA. This photoswitching behavior leads to significant changes in the molecule's geometry and physical properties, such as its absorption spectrum and dipole moment. beilstein-journals.org
The isomerization process occurs on a picosecond timescale, involving transitions between different electronic states. beilstein-journals.org The mechanism for photoisomerization can involve either a rotation around the N=N double bond or an inversion mechanism at one of the nitrogen atoms. For push-pull azo-compounds like para-Methyl Red, studies suggest a pedal-like torsion mechanism for the trans-to-cis photoisomerization. acs.org The kinetics of the reverse, thermal cis-to-trans isomerization can be highly dependent on the molecule's environment, such as the solvent and temperature, with lifetimes for the cis isomer ranging from milliseconds to days. nih.govbeilstein-journals.org
Advanced Spectroscopic Probes for Environmental and Biological Systems
No information could be found in the searched literature specifically detailing the use of this compound as an advanced spectroscopic probe for the characterization of the enzyme S-methylcoenzyme M reductase. Research on the spectroscopic characterization of this enzyme focuses on intrinsic cofactors and other established techniques. acs.orgnih.govfrontiersin.org
Electrochemical Investigations and Applications
Electrochemical Degradation Mechanisms
The electrochemical degradation of m-Methyl red, an azo dye, is a promising method for its removal from wastewater. This process typically involves the generation of highly reactive hydroxyl radicals (•OH) from the oxidation of water at the anode surface, which then attack and break down the complex dye molecule. researchgate.netresearchgate.netcapes.gov.br The effectiveness of this degradation is highly dependent on the anode material and various operational parameters.
Anodic Oxidation Pathways with Various Electrode Materials (e.g., Boron-Doped Diamond, Lead Dioxide, Mixed Metal Oxides)
Boron-Doped Diamond (BDD) Anodes: BDD electrodes are recognized for their exceptional chemical and electrochemical stability, wide potential window, and high efficiency in generating hydroxyl radicals. researchgate.netfrontiersin.org Studies have shown that the oxidation of this compound on BDD anodes is a mass-transfer-controlled process, where the degradation rate is enhanced by increased hydrodynamic flow. researchgate.netresearchgate.net The primary mechanism involves the reaction of the dye with •OH radicals produced from water discharge at the anode surface. researchgate.netresearchgate.netcapes.gov.br The degradation on BDD often leads to complete mineralization of the organic molecule. jmaterenvironsci.com
Lead Dioxide (PbO₂) Anodes: PbO₂ anodes are also effective for the electrochemical incineration of this compound. researchgate.netresearchgate.netcapes.gov.br Similar to BDD, the degradation mechanism on PbO₂ involves the action of electrogenerated hydroxyl radicals. researchgate.netresearchgate.netcapes.gov.br The rate of this compound decay on PbO₂ follows pseudo-first-order kinetics and can be influenced by the applied current density. researchgate.net While BDD anodes may offer a higher oxidation rate and current efficiency, both BDD and PbO₂ anodes have been found to have comparable energy consumption for the mineralization of this compound. researchgate.net The electrodeposition of PbO₂ onto substrates like graphite (B72142) can enhance the electrocatalytic effect for dye degradation. bme.hu
Mixed Metal Oxide (MMO) Anodes: MMO anodes, also known as Dimensionally Stable Anodes (DSA), are composed of a metal substrate (commonly titanium) coated with a mixture of metal oxides, such as RuO₂ and IrO₂. researchgate.netwikipedia.org These electrodes are effective for the anodic oxidation of this compound. researchgate.netresearchgate.net The degradation can occur through direct oxidation on the anode surface or indirect oxidation via electrochemically generated species like chlorine and hypochlorite (B82951) ions, particularly in the presence of chloride. researchgate.net For instance, a Ti/Ru₀.₃₄Ti₀.₆₆O₂ anode has been used to investigate the fragmentation of the chromophore group of this compound, with oxidation occurring at approximately 1.45–1.55 V. researchgate.net The cleavage of the azo group is a key step in the degradation process. researchgate.net
| Anode Material | Primary Degradation Mechanism | Key Findings | References |
| Boron-Doped Diamond (BDD) | Reaction with electrogenerated hydroxyl radicals (•OH) | High oxidation rate and current efficiency; mass-transfer-controlled process. | researchgate.netresearchgate.netresearchgate.net |
| Lead Dioxide (PbO₂) | Reaction with electrogenerated hydroxyl radicals (•OH) | Pseudo-first-order kinetics; degradation rate increases slightly with current density. | researchgate.netresearchgate.netcapes.gov.br |
| Mixed Metal Oxide (MMO) (e.g., Ti/RuO₂-TiO₂) | Direct and/or indirect oxidation (via species like OCl⁻) | Effective chromophore fragmentation; oxidation potential around 1.45–1.55 V. | researchgate.netresearchgate.net |
Optimization of Electrochemical Parameters (Current Density, pH, Hydrodynamic Conditions) for Degradation Efficiency
To maximize the efficiency of this compound degradation, several operational parameters must be optimized.
Current Density: Increasing the current density generally enhances the degradation rate of this compound. researchgate.net For instance, on a Ti/Ru₀.₃Ti₀.₇O₂ anode, complete color removal was achieved at current densities of 20 and 30 mA cm⁻², while only 78% was removed at 10 mA cm⁻². researchgate.net However, on BDD anodes, the rate constant for this compound decay has been observed to be largely independent of the applied current. researchgate.net Higher current densities can also lead to increased energy consumption and the promotion of side reactions like oxygen evolution. acs.orgmdpi.com
pH: The pH of the solution can significantly influence the degradation process. For indirect oxidation using a Ti/Ru₀.₃Ti₀.₇O₂ anode in the presence of chloride, a pH of 3.0 was found to be optimal, achieving 98% degradation of this compound. researchgate.net However, studies using BDD and PbO₂ anodes have shown that the removal rate of this compound is independent of pH in the range of 3.0 to 7.0. researchgate.netresearchgate.net
Hydrodynamic Conditions: The electrochemical oxidation of this compound on BDD and PbO₂ anodes is a mass-transfer-controlled process. researchgate.netresearchgate.net Therefore, increasing the flow rate or improving the hydrodynamic conditions of the electrolytic cell enhances the transport of dye molecules to the anode surface, leading to a higher degradation rate and current efficiency. researchgate.netresearchgate.net
Role in Bio-Electrochemical Systems
This compound has been investigated for its role in bio-electrochemical systems, particularly in microbial fuel cells (MFCs), where microorganisms are used to generate electricity from organic matter.
Methyl Red as an Electron Mediator in Microbial Fuel Cells
In some microbial fuel cells, the transfer of electrons from the microorganisms to the anode is a rate-limiting step. pjbt.org To enhance this process, electron mediators or shuttles can be added. pjbt.orgwiserpub.com These are soluble redox-active compounds that facilitate electron transfer. wiserpub.com this compound has been studied as an effective electron mediator in MFCs. researchgate.netresearchgate.net It works by accepting electrons from the microbial metabolic processes and then transferring them to the anode, thereby undergoing a redox cycle. sid.ir This mediated electron transfer can significantly boost the power output of the MFC. researchgate.net For example, the addition of 1 mM of this compound to a glucose-fed MFC increased the maximum power output from 106 μW/cm² (without mediator) to 207 μW/cm². researchgate.net
Microbial Degradation and Decolorization in Anode Chambers
Beyond its role as an electron mediator, this compound can also be degraded and decolorized by the microbial community within the anode chamber of an MFC. mdpi.comresearchgate.net In this scenario, the dye itself can serve as a substrate or carbon source for the microorganisms. mdpi.com Studies have demonstrated high decolorization efficiencies, with one report showing 95% removal of this compound at a concentration of 250 mg/L in an MFC inoculated with a co-culture of Pseudomonas putida and Pseudomonas aeruginosa. mdpi.comresearchgate.net The degradation process is often coupled with electricity generation, making MFCs a promising technology for simultaneous wastewater treatment and energy recovery. mdpi.comwalshmedicalmedia.com The efficiency of this microbial degradation is influenced by factors such as the initial dye concentration and the pH of the anolyte, with a neutral pH of 7.0 often being optimal. mdpi.com
| Parameter | Condition | Result | Reference |
| Power Output | Without Mediator | 106 μW/cm² | researchgate.net |
| Power Output | With 1 mM Methyl Red | 207 μW/cm² | researchgate.net |
| Anodic Charge Transfer Resistance | Without Mediator | 470.7 Ω | sci-hub.box |
| Anodic Charge Transfer Resistance | With Methyl Red | 176 Ω | sci-hub.box |
| Decolorization Efficiency (250 mg/L MR, pH 7) | Co-culture of P. putida and P. aeruginosa | 95% | mdpi.com |
| Maximum Power Density (300 ppm MR) | Bacillus circulans | 856 mW/m² | walshmedicalmedia.com |
Electrochemical Impedance Spectroscopy (EIS) Studies of Interfacial Processes
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-intrusive technique used to investigate the properties of electrochemical systems, including the interfacial processes occurring at the electrode-electrolyte boundary. researchgate.netmdpi.com This steady-state method involves applying a small amplitude alternating current (AC) voltage perturbation to the system and measuring the resulting current response across a range of frequencies. mdpi.comacs.org The analysis of the impedance data, often represented as Nyquist or Bode plots, allows for the determination of various electrochemical parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). mdpi.comacs.org By fitting the experimental data to an appropriate equivalent electrical circuit, which models the physicochemical phenomena of the system, one can gain detailed insights into the kinetics of charge transfer and other interfacial processes. mdpi.comsid.iraip.org
In the context of this compound, EIS has been instrumental in elucidating its role in various applications, particularly as an electron mediator in microbial fuel cells (MFCs) and as a corrosion inhibitor.
Detailed Research Findings
The following table summarizes the impedance parameters derived from fitting the experimental EIS data to an equivalent circuit for a microbial fuel cell operating with and without this compound.
Table 1: Impedance Parameters for a Microbial Fuel Cell with and without this compound
| Condition | Anodic Charge Transfer Resistance (Ra) (Ω) | Solution Resistance (Rs) (Ω) |
|---|---|---|
| Without Mediator | 470.7 | 410 |
| With 1 mM this compound | 176 | 153 |
Data sourced from Hosseini and Ahadzadeh (2013). researchgate.net
Further studies have investigated the effect of varying concentrations of this compound on the internal resistance of MFCs. mdpi.com It was found that the charge transfer resistance (Rct) and solution resistance (Rs) are dependent on the dye concentration in the anode chamber. mdpi.com An optimal concentration of this compound can lead to a significant increase in power density, which is correlated with a decrease in the internal resistance of the system. mdpi.com
The table below illustrates the effect of different this compound concentrations on the power density of a microbial fuel cell.
Table 2: Effect of this compound Concentration on Microbial Fuel Cell Power Density
| This compound Concentration (mg/L) | Power Density (W/m3) |
|---|---|
| 50 | 3.5 |
| 100 | 4.1 |
| 150 | 4.8 |
| 200 | 7.2 |
| 250 | 7.3 |
Data sourced from Ahmad et al. (2023). mdpi.com
EIS has also been employed to study the inhibitive action of this compound against the corrosion of mild steel in acidic solutions. researchgate.netresearchgate.net The formation of an adsorbed layer of this compound molecules on the metal surface increases the charge transfer resistance and decreases the double-layer capacitance, indicating the formation of a protective barrier that hinders the corrosion process. acs.orgresearchgate.net The effectiveness of the inhibition is typically found to increase with the concentration of this compound. researchgate.net
Computational Chemistry and Theoretical Modeling of Methyl Red
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be powerful tools for studying the electronic and optical properties of azo dyes like m-Methyl red. growingscience.comrsc.org These methods are used to calculate optimized geometries, electronic structures, and predict spectroscopic behavior with a favorable balance of accuracy and computational cost. growingscience.comacs.org
Elucidation of Electronic Structures for Different Ionic and Tautomeric Forms
The structure and properties of this compound are highly dependent on the surrounding pH, leading to different ionic species. DFT calculations have been employed to study the geometries and electronic structures of the diprotic (m-H₂MR⁺), monoprotic (m-HMR), and deprotonated (m-MR⁻) forms of the molecule. researchgate.net Computational studies on related azo dyes show that the protonation state significantly influences the planarity and electronic delocalization of the molecule. For instance, in the analogous o-Methyl red, the protonated species are more planar, which enhances π-conjugation. rsc.org
Beyond simple protonation and deprotonation, azo dyes can exist in two tautomeric forms: the azo form and the hydrazone form. acs.orgunifr.ch DFT calculations are crucial for determining the relative stability of these tautomers. Studies on similar azo dyes reveal that the hydrazone form is often favored in polar solvents, a preference driven by stabilizing resonance delocalization and favorable electrostatic interactions with the solvent. rsc.orgrsc.org The equilibrium between these tautomers is a key determinant of the dye's color and stability. unifr.ch
Table 1: Investigated Ionic and Tautomeric Forms of this compound
| Form | Description | Key Computational Insights |
| m-H₂MR⁺ | Diprotic (cationic) form, prevalent in strong acid. | Characterized by protonation at both the azo nitrogen and the carboxylic acid group. |
| m-HMR | Monoprotic (neutral/zwitterionic) form, present in weakly acidic to neutral pH. | Exists in equilibrium, with protonation site affecting conformation and stability. |
| m-MR⁻ | Deprotonated (anionic) form, prevalent in basic conditions. | The carboxylate group influences solubility and interaction with polar solvents. |
| Azo Tautomer | The canonical form with a -N=N- double bond. | Stability is highly dependent on solvent environment and electronic effects. unifr.ch |
| Hydrazone Tautomer | A tautomeric form featuring a C=N-NH- structure. | Often stabilized by intramolecular hydrogen bonding and polar solvents. rsc.orgacs.org |
This table is generated based on data from multiple sources.
Simulation of Solvent Effects on Optical Properties (Polarized Continuum Model and Explicit Solvent Models)
The optical properties of this compound are markedly influenced by its solvent environment. Computational chemists model these effects using two primary approaches: implicit and explicit solvent models. researchgate.net
The Polarized Continuum Model (PCM) is a widely used implicit model where the solvent is treated as a continuous dielectric medium. unifr.chresearchgate.net This approach is efficient for predicting how the bulk polarity of a solvent affects the electronic structure and absorption spectra of the solute. unifr.ch For instance, TD-DFT calculations using PCM on related azo dyes have successfully reproduced the red shift (bathochromic shift) observed in absorption spectra as solvent polarity increases. acs.org
Explicit solvent models provide a more detailed picture by including individual solvent molecules in the calculation. researchgate.net This method is computationally more demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for accurately predicting spectral properties. researchgate.net For the related o-Methyl red, a combination of PCM and an explicit water cluster model revealed that strong dipole-dipole interactions and hydrogen bonds between the dye and water molecules are responsible for significant shifts in the UV/Vis spectra. rsc.org
Prediction of Absorption Spectra and Frontier Molecular Orbital Analysis
TD-DFT is a primary method for predicting the UV-visible absorption spectra of molecules like this compound. growingscience.com By calculating the energies of electronic transitions from the ground state to various excited states, researchers can simulate the absorption spectrum. growingscience.comresearchgate.net These calculations allow for the assignment of specific absorption bands to electronic transitions between molecular orbitals. For example, the characteristic absorption of methyl red in the visible region is attributed to a π → π* transition centered on the azobenzene (B91143) chromophore. researchgate.net
Frontier Molecular Orbital (FMO) analysis , which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides fundamental insights into the electronic transitions and reactivity of a molecule. growingscience.comijcce.ac.ir
HOMO: Represents the ability to donate an electron. In this compound, the HOMO is typically localized over the electron-rich dimethylamino-phenyl moiety. growingscience.com
LUMO: Represents the ability to accept an electron. The LUMO is generally found along the azobenzene bridge and the carboxylic acid-substituted phenyl ring. growingscience.com
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's electronic excitation energy and chemical reactivity. growingscience.com A smaller gap generally implies that the molecule can be excited by lower-energy light (i.e., longer wavelengths) and is more chemically reactive. growingscience.com TD-DFT calculations show that the main visible absorption band corresponds to the HOMO → LUMO transition. researchgate.net Analysis of the orbitals involved confirms that this is an intramolecular charge transfer (ICT) transition, where electron density moves from the donor part of the molecule to the acceptor part upon excitation. researchgate.net
Table 2: Representative FMO Data for this compound (Illustrative)
| Molecular Orbital | Typical Energy (eV) (Illustrative) | Description |
| HOMO | -5.55 | Highest Occupied Molecular Orbital; primarily located on the dimethylaminophenyl group. growingscience.com |
| LUMO | -2.49 | Lowest Unoccupied Molecular Orbital; distributed across the azo bridge and carboxyphenyl ring. growingscience.com |
| HOMO-LUMO Gap | 3.06 | Energy difference, correlates with the main absorption band and chemical reactivity. growingscience.com |
Note: The specific energy values are illustrative and depend on the level of theory and solvent model used in the calculation. Data is based on a study of methyl red for organic photovoltaic applications. growingscience.com
Molecular Dynamics and Simulation Studies
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior that is inaccessible to static quantum mechanical calculations. mdpi.com
Mechanistic Insights into Adsorption Phenomena at Material Interfaces
MD simulations are particularly valuable for understanding how this compound molecules adsorb onto the surfaces of various materials, a process relevant to its applications in dyeing, water treatment, and sensing. researchgate.netrsc.org These simulations can reveal the preferred orientation, interaction energies, and dynamic behavior of the dye at a solid-liquid interface. ec-lyon.frrsc.org
Studies on the adsorption of similar dyes onto surfaces like cellulose (B213188) or silica (B1680970) show that the process is governed by a combination of forces: researchgate.netec-lyon.fr
Electrostatic Interactions: Attraction between charged parts of the dye molecule (e.g., the protonated amine or deprotonated carboxylate) and charged sites on the surface.
Hydrogen Bonding: Specific interactions between the dye's functional groups (like the carboxylic acid or azo nitrogens) and hydroxyl or other polar groups on the surface. ec-lyon.fr
MD simulations can provide mechanistic details such as the orientation of the adsorbed molecule. For example, simulations have shown that dye molecules may lie parallel to a surface to maximize π-π stacking interactions or orient themselves perpendicularly to facilitate electrostatic or hydrogen bonding via a specific functional group. researchgate.netec-lyon.fr The radial distribution function (RDF) can be calculated from MD trajectories to quantify the distances between specific atoms of the dye and the surface, offering precise information on the adsorption geometry. researchgate.net
Integration of Computational and Experimental Thermodynamic Parameters
A powerful approach in molecular science is the integration of computationally derived data with experimental thermodynamic measurements to build a comprehensive and validated model of a system's behavior. mdpi.commdpi.com For this compound, this typically involves combining thermodynamic parameters (ΔG°, ΔH°, ΔS°) obtained from experimental adsorption or complexation studies with energies calculated using DFT and MD simulations. eeer.orgconicet.gov.ar
Experimental techniques, such as studying the temperature dependence of adsorption isotherms, can be used to determine the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of the adsorption process. eeer.org A negative ΔG° indicates a spontaneous process, while the signs of ΔH° and ΔS° reveal whether the adsorption is exothermic or endothermic and how the randomness of the system changes. eeer.org
These experimental values can be compared with and rationalized by computational results.
DFT Calculations can be used to compute the total energies of the reactants (dye in solution, bare surface) and the product (adsorbed dye on the surface). conicet.gov.ar The difference gives the adsorption energy, which is related to the enthalpy change (ΔH°). conicet.gov.ar
Molecular Dynamics Simulations can be used to calculate the free energy of binding, often using more advanced techniques like umbrella sampling or thermodynamic integration. ec-lyon.fr These calculated free energies can be directly compared with the experimental ΔG°. conicet.gov.ar
One study on red mud components demonstrated good agreement between free energy values obtained from laboratory experiments and those derived from molecular simulations, validating the computational model. conicet.gov.ar Similarly, for this compound, DFT calculations can help interpret experimental thermodynamic data by showing, for example, that a calculated strong binding energy corresponds to a measured highly exothermic enthalpy of adsorption. eeer.org This integration provides a robust understanding of the driving forces behind molecular processes. mdpi.com
Advanced Sensing and Biosensing Applications
Development of Chemosensors for Specific Analytes
Chemosensors based on m-Methyl red leverage its responsive nature to detect and quantify the presence of specific chemical substances. These sensors are designed to provide a measurable signal, often a color change, upon interaction with the target analyte.
The detection of aldehydes using this compound is often achieved through a mechanism that couples a chemical reaction with the dye's inherent pH sensitivity. One common approach involves the nucleophilic addition reaction between an aldehyde and a basic substance. This reaction consumes the base, leading to a decrease in the pH of the sensing medium. researchgate.net As a pH indicator, this compound responds to this pH drop by changing color. researchgate.net It is red in pH under 4.4, yellow in pH over 6.2, and orange in between. wikipedia.orggspchem.comchemeurope.com
Another significant mechanism for aldehyde detection is aldimine condensation, which involves the reaction between an amine and an aldehyde to form an imine (or Schiff base). researchgate.netnih.gov While this compound itself does not directly participate in this condensation, sensor platforms can be designed where the reaction product influences the local environment in a way that is reported by the dye. Optical chemosensors that utilize these mechanisms are valued for their potential in real-time, low-concentration detection of aldehydes in diverse settings. nih.govrsc.org
The acidic nature of the degradation byproducts of certain chemical warfare agents (CWAs) allows for their detection using pH-sensitive dyes like this compound. rsc.org When these CWAs hydrolyze, they release acidic compounds that lower the pH of the surrounding environment. This change in acidity can be visually detected by a pH indicator. For example, the hydrolysis of nerve agents or blister agents produces acids that will cause a color change in an embedded dye like this compound, signaling the presence of the harmful agent. rsc.org This principle is utilized in the development of simple, colorimetric detection systems for these hazardous substances.
Fluorescent Sensing Platforms
Beyond its colorimetric properties, this compound exhibits fluorescence, which can be modulated by the presence of certain analytes. wikipedia.org This has enabled its use in the development of more sensitive fluorescent sensing platforms.
This compound has been identified as a selective fluorescent sensor for the toxic heavy metal ion, mercury(II) (Hg²⁺). scispace.comeeer.orgresearchgate.net In a neutral aqueous methanol (B129727) solution, this compound emits fluorescence with a maximum at 375 nm when excited at 310 nm. scispace.comeeer.orgresearchgate.net The presence of Hg²⁺ ions leads to a significant quenching, or decrease, in this fluorescence intensity. scispace.comeeer.org This quenching effect is highly selective for Hg²⁺. Other common metal ions such as Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, and Cd²⁺ have a minimal effect on its fluorescence, making this compound a highly specific sensor for mercury. scispace.comeeer.org The quenching continues until the concentration ratio between the dye and the Hg²⁺ ion reaches 1:1. eeer.orgresearchgate.net
Table 1: Fluorescence Properties of this compound for Hg²⁺ Sensing
| Property | Value |
|---|---|
| Excitation Wavelength | 310 nm |
| Emission Maximum | 375 nm |
| Target Analyte | Hg²⁺ |
| Sensing Mechanism | Fluorescence Quenching |
Data sourced from studies on Methyl Red as a fluorescent sensor. scispace.comeeer.org
Fluorescence and UV-visible spectral data are used to determine the stoichiometry and stability of the complex formed between this compound and a metal ion. For the complex with Hg²⁺, titration experiments show that the fluorescence quenching ceases when the molar ratio of this compound to Hg²⁺ is 1:1, indicating the formation of a 1:1 complex. scispace.comeeer.org
The stability of this complex is quantified by the binding constant (association constant), often expressed as its logarithm (log β). For the Hg²⁺:this compound complex, the binding constant has been calculated from both fluorescence and UV/visible spectral data. eeer.orgresearchgate.net
Table 2: Binding Characteristics of the this compound-Hg²⁺ Complex
| Parameter | Value |
|---|---|
| Binding Ratio (MR:Hg²⁺) | 1:1 |
| Binding Constant (log β) | 4.68 |
Data derived from fluorescence and UV/visible spectral analysis. eeer.orgresearchgate.net
Biosensing Integration and Function-Oriented Probes
The utility of this compound extends to the realm of biosensing, where it is integrated into systems designed to detect biological processes or organisms. A primary application is in microbiology, specifically in the Methyl Red (MR) test. wikipedia.orgchemeurope.com This test is used to identify enteric bacteria based on their glucose metabolism pathways. wikipedia.orgthermofisher.cn Bacteria that produce stable acids through mixed acid fermentation of glucose lower the pH of the medium significantly (to 4.2 or below), causing the this compound indicator to turn red, which is a positive result. wikipedia.orgchemeurope.com This simple, colorimetric test is a foundational method for bacterial identification. thermofisher.cn
Furthermore, this compound has been incorporated as a pH indicator in the development of biosensors, such as a glucose biosensor designed for salivary analysis. scientificlabs.co.uk In such applications, an enzymatic reaction (e.g., glucose oxidase acting on glucose) produces a change in pH that is then reported by the dye, allowing for the quantification of the target analyte.
Advanced Methodologies for Microbial Activity Monitoring and Identification
A primary application of this compound in microbiology is the Methyl Red (MR) test, a method used to identify bacteria that produce stable acids through the mixed acid fermentation of glucose. wikipedia.orgmicrobiologyclass.net This test is a key component of the IMViC (Indole, Methyl Red, Voges-Proskauer, and Citrate) series, which is used to differentiate enteric bacteria based on their metabolic pathways. wikipedia.org
The principle of the MR test lies in the ability of certain bacteria to ferment glucose into a variety of potent acids, including lactic, acetic, and formic acid. study.commicroxpress.in This significant acid production overwhelms the phosphate buffer in the growth medium, causing a sharp decrease in pH to 4.4 or below. microbiologyclass.netthermofisher.cnuyirgene.com this compound serves as the pH indicator in this test; it is red at a pH below 4.4 and yellow at a pH above 6.2. wikipedia.org When added to a culture of MR-positive bacteria, the indicator turns red, signifying the presence of stable acidic end products. uyirgene.commicrobeonline.com Conversely, in a culture of MR-negative organisms, which produce less stable or neutral end products, the pH remains higher, and the indicator is yellow. wikipedia.orguyirgene.com
This clear colorimetric distinction allows for the effective identification of various microorganisms. For instance, Escherichia coli is a well-known MR-positive bacterium, while members of the Enterobacter genus are typically MR-negative. wikipedia.orgmicrobeonline.com
| Characteristic | Methyl Red (MR) Positive | Methyl Red (MR) Negative |
|---|---|---|
| Metabolic Pathway | Mixed Acid Fermentation study.com | Butylene Glycol Pathway or other pathways producing neutral end products wikipedia.org |
| End Products | Stable strong acids (lactic, acetic, formic) study.com | Neutral end products (e.g., acetoin, 2,3-butanediol) wikipedia.orgthermofisher.cn |
| Final pH of Medium | ≤ 4.4 uyirgene.com | ~6.0 or higher wikipedia.org |
| Result with this compound Indicator | Red uyirgene.com | Yellow uyirgene.com |
| Example Organism | Escherichia coli wikipedia.org | Enterobacter aerogenes wikipedia.org |
Graphene Quantum Dot-Based Probes for Single-Cell In Situ Sorting of Active Microorganisms
Researchers have developed innovative function-oriented probes by integrating this compound with graphene quantum dots (GQDs) for the specific identification and sorting of functional bacteria directly from environmental samples. frontiersin.orgnih.gov One such development is a probe based on fluorescence resonance energy transfer (FRET), created by covalently bonding nitrogen-doped GQDs (GQDs-N) to this compound. frontiersin.orgresearchgate.net
In this system, the this compound molecule acts as a quencher, suppressing the natural fluorescence of the GQDs. frontiersin.org The probe is designed to target microorganisms with the ability to degrade azo compounds. When these functional bacteria cleave the azo bond within the this compound structure, the quenching effect is eliminated, and the fluorescence of the GQD is restored. frontiersin.orgnih.gov This "turn-on" fluorescence signal provides a highly sensitive and selective method for detecting and visualizing specific azo-degrading bacteria. frontiersin.org
This technology has been successfully applied to screen and isolate functional bacteria at the single-cell level. frontiersin.orgnih.gov In one study, this method was used to isolate 17 bacterial strains with azo-degrading capabilities from environmental samples. frontiersin.org Notably, two of the isolated strains, Bacillus pacificus and Bacillus wiedmannii, demonstrated significantly higher degradation efficiency for methyl red compared to the control strain, Shewanella decolorationis S12. researchgate.netnih.gov This approach holds considerable promise for discovering novel, highly active microbial species for applications in bioremediation and environmental science. frontiersin.orgnih.gov
| Microorganism | Relative Degradation Efficiency for this compound | Reference Strain |
|---|---|---|
| Shewanella decolorationis S12 | 1x (Positive Control) | - |
| Bacillus pacificus | 2x | Shewanella decolorationis S12 researchgate.netnih.gov |
| Bacillus wiedmannii | 3x | Shewanella decolorationis S12 researchgate.netnih.gov |
Humidity Sensing Applications
This compound has been incorporated into advanced composite materials for the fabrication of high-performance humidity sensors. Its ability to interact with water molecules makes it a valuable component in devices that detect changes in relative humidity (RH).
Development of Graphene/Methyl Red Hybrid Humidity Sensors
A highly sensitive humidity sensor has been developed using a composite thin film of graphene and this compound deposited on silver inter-digital electrodes. fao.org In this hybrid material, this compound enhances the sensor's performance due to its excellent capacity for adsorbing water molecules. researchgate.net The sensing mechanism relies on the change in the electrical properties of the composite layer as it absorbs or desorbs water vapor. As humidity increases, the absorbed water molecules alter the resistance and capacitance of the material. fao.orgresearchgate.net
This sensor demonstrates a significant inverse relationship between electrical resistance and relative humidity, with resistance dropping from 11 MΩ to 0.4 MΩ as RH increases from 5% to 95%. fao.org The device exhibits both high resistive and capacitive sensitivity and is characterized by very rapid response and recovery times, making it suitable for real-time environmental monitoring. fao.orgresearchgate.net
| Performance Metric | Value |
|---|---|
| Sensing Range (RH) | 5% to 95% fao.org |
| Resistance Variation | 11 MΩ to 0.4 MΩ fao.org |
| Resistive Sensitivity | 96.36% fao.orgresearchgate.net |
| Capacitive Sensitivity | 2,869,500% fao.orgresearchgate.net |
| Response Time | 0.251 seconds fao.orgresearchgate.net |
| Recovery Time | 0.35 seconds fao.orgresearchgate.net |
Composite Materials Featuring PEDOT:PSS, Methyl Red, and Graphene Oxide for Humidity Sensing
To address the limitations of sensors based on single active materials, a composite sensor incorporating poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), this compound, and graphene oxide (GO) has been engineered. researchgate.net Individual materials often have a limited effective sensing range; for example, GO is most responsive from 0% to 78% RH, while PEDOT:PSS is effective between 30% and 75% RH, and this compound between 25% and 100% RH. researchgate.net
By combining these three materials as distinct active layers connected in series on multiple inter-digital transducer electrodes, a sensor capable of detecting the full range of relative humidity from 0% to 100% was created. researchgate.net This composite approach leverages the different sensing characteristics of each component to achieve both a wide detection range and high sensitivity across the entire spectrum. researchgate.net The impedance of the this compound component, for instance, decreases from 24 MΩ to 8.7 MΩ as humidity rises from 25% to 100% RH. researchgate.net The combined sensor demonstrates rapid response and recovery, making it a robust solution for high-performance humidity sensing applications. researchgate.net
| Sensing Material | Individual Sensing Range (% RH) | Combined Sensor Range (% RH) |
|---|---|---|
| Graphene Oxide (GO) | 0% - 78% researchgate.net | 0% - 100% researchgate.net |
| PEDOT:PSS | 30% - 75% researchgate.net | |
| This compound | 25% - 100% researchgate.net | |
| Combined Sensor Performance | ||
| Response Time | 1 second researchgate.net | |
| Recovery Time | 3.5 seconds researchgate.net | |
| Sensitivity | ~180 kΩ / % RH researchgate.net |
Interfacial Chemistry and Adsorption Phenomena
Adsorption Kinetics and Isotherm Modeling
The study of adsorption kinetics and equilibrium isotherms is crucial for understanding the efficiency and mechanism of dye removal by various adsorbents.
Application of Pseudo-First and Pseudo-Second-Order Kinetic Models
The rate at which m-Methyl Red is adsorbed onto a material can be described by kinetic models. The pseudo-first-order and pseudo-second-order models are commonly applied to experimental data to determine the controlling mechanisms of the adsorption process.
The pseudo-second-order kinetic model has been frequently found to be the most suitable for describing the adsorption of MR onto various adsorbents. mdpi.comrsc.orgmdpi.comresearchgate.net This suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. For instance, the adsorption of MR onto biochar derived from Rumex abyssinicus was well-described by the pseudo-second-order model, with a high correlation coefficient (R² = 0.99). mdpi.comfao.org Similarly, studies on hopbush bark, nickel oxide-doped porous carbon, and biochar from fennel seeds also reported the pseudo-second-order model as the best fit, indicating a chemisorption process. mdpi.comrsc.orgmdpi.com
In contrast, some studies have shown that the pseudo-first-order model provides a better fit. For example, the adsorption of MR onto activated carbon from sheanut shells was found to follow pseudo-first-order kinetics, with R² values ranging from 0.973 to 0.999. ijaem.net This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent surface.
The choice between these models is typically based on the correlation coefficient (R²), with values closer to 1 indicating a better fit of the model to the experimental data. The calculated equilibrium adsorption capacity (qe(cal)) from the model is also compared with the experimental value (qe(exp)) to validate the model's applicability. scirp.org
Table 1: Comparison of Kinetic Models for this compound Adsorption
| Adsorbent Material | Best Fit Kinetic Model | Correlation Coefficient (R²) | Reference |
|---|---|---|---|
| Rumex abyssinicus-derived biochar | Pseudo-second-order | 0.99 | mdpi.comfao.org |
| Hopbush bark | Pseudo-second-order | Not specified | mdpi.comresearchgate.net |
| NiO-doped porous carbon | Pseudo-second-order | Not specified | rsc.org |
| Fennel seed-derived biochar | Pseudo-second-order | Not specified | mdpi.com |
| Sheanut shell activated carbon | Pseudo-first-order | 0.973 - 0.999 | ijaem.net |
| Granulated Activated Carbon (GAC) | Pseudo-second-order | 0.984 | scirp.org |
Validation with Langmuir and Freundlich Isotherm Models
Adsorption isotherms describe how adsorbates distribute between the liquid phase and the solid phase when the adsorption process reaches a state of equilibrium. The Langmuir and Freundlich models are the most commonly used isotherms to analyze this equilibrium.
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is often indicative of a chemisorption process. rsc.org For several adsorbents, including NiO-doped porous carbon and gamma alumina (B75360) nanoparticles, the Langmuir model provided the best fit for MR adsorption data, suggesting a homogeneous surface and monolayer coverage. rsc.orgchemmethod.com
The Freundlich isotherm , on the other hand, is an empirical model that describes multilayer adsorption onto a heterogeneous surface. mdpi.commdpi.com This model was found to be more suitable for describing the adsorption of MR onto biochar derived from Rumex abyssinicus and hopbush bark. mdpi.comresearchgate.netmdpi.com The Freundlich model's good fit (R² = 0.99 for Rumex abyssinicus biochar) suggests a heterogeneous surface with non-uniform distribution of adsorption heat and affinities. mdpi.com
The choice of the best-fitting isotherm is typically determined by comparing the correlation coefficients (R²). For example, in the case of Rumex abyssinicus-derived biochar, the Freundlich model (R² = 0.99) was a better fit than the Langmuir model (R² = 0.96). mdpi.com
Table 2: Adsorption Isotherm Parameters for this compound
Development and Characterization of Novel Adsorbent Materials
The search for effective and low-cost adsorbents for dye removal has led to the investigation of various materials, including those derived from biomass and synthetically modified resins.
Biomass-Derived Adsorbents (e.g., Biochar from Rumex abyssinicus, Hopbush Bark)
Biomass-derived adsorbents have gained significant attention due to their low cost, ready availability, and renewable nature.
Biochar from Rumex abyssinicus , prepared by pyrolysis at 500 °C, has shown high efficiency in removing MR, with a maximum removal of 99.2%. mdpi.comfao.org This biochar possesses a porous and heterogeneous surface with a specific surface area of 45.8 m²/g. mdpi.comfao.org The adsorption capacity was found to be influenced by various functional groups present on its surface. mdpi.comfao.org
Hopbush (Dodonaea viscosa) bark is another promising natural adsorbent. mdpi.comresearchgate.net Studies have demonstrated its effectiveness in adsorbing MR, with up to 73% removal under optimized conditions. mdpi.comresearchgate.net The bark powder exhibited a higher adsorption capacity (36.64 mg/g) compared to other materials like animal charcoal and silica (B1680970) gel. mdpi.com
Other biomass-based adsorbents investigated for MR removal include banana pseudostem fibers and activated carbon from sheanut shells. ijaem.netthescipub.com
Modified Silica Resins with Immobilized Calixarenes for Dye Sequestration
Calixarenes are macrocyclic compounds that can form host-guest complexes with various molecules, making them suitable for modification of adsorbent surfaces. When immobilized on support materials like silica, they can create highly selective adsorbents.
Modified silica resins with immobilized calixarenes have been explored for the removal of various dyes, including this compound. acs.org The functionalization of silica with calixarenes enhances the adsorbent's capacity and selectivity for target pollutants. hku.edu.tr These materials offer good thermal and chemical stability and can be reused. hku.edu.tr The calixarene's three-dimensional structure and the ability to introduce specific functional groups allow for tailored interactions with dye molecules. acs.orgrsc.org
Parametric Studies of Adsorption Efficiency (pH, Initial Concentration, Contact Time, Ionic Strength)
The efficiency of MR adsorption is influenced by several operational parameters. Understanding their effects is crucial for optimizing the removal process.
pH: The pH of the solution significantly affects the surface charge of the adsorbent and the ionization of the dye molecule. For MR, an anionic dye, adsorption is generally favored at acidic pH values. mdpi.comchemmethod.com This is because at lower pH, the adsorbent surface tends to be positively charged, promoting electrostatic attraction with the anionic dye. For instance, maximum MR removal was observed at pH 1 for hopbush bark and pH 3 for gamma alumina nanoparticles. mdpi.comchemmethod.com For Rumex abyssinicus-derived biochar, the optimal pH was found to be 6. mdpi.comfao.org
Initial Concentration: The initial concentration of the dye provides the driving force for mass transfer. Generally, an increase in the initial MR concentration leads to an increase in the amount of dye adsorbed per unit mass of the adsorbent, until the active sites on the adsorbent surface become saturated. thescipub.com However, the percentage of dye removal may decrease with increasing initial concentration. thescipub.com
Contact Time: The contact time required to reach equilibrium depends on the adsorbent and the experimental conditions. Initially, the adsorption is rapid due to the availability of a large number of active sites. As these sites get occupied, the rate of adsorption slows down until equilibrium is reached. For example, equilibrium was reached within 75 minutes for hopbush bark and 40 minutes for Rumex abyssinicus-derived biochar. mdpi.commdpi.comfao.org
Ionic Strength: The presence of salts in the wastewater can affect the adsorption process. An increase in ionic strength can either enhance or reduce dye adsorption. For MR adsorption on hopbush bark, the effect of ionic strength was investigated to understand the role of electrostatic interactions. mdpi.comresearchgate.net In some cases, increased ionic strength can lead to a decrease in adsorption due to the competition between the salt ions and the dye molecules for the active sites. nih.gov
Table 3: Optimal Conditions for this compound Adsorption
| Adsorbent Material | Optimal pH | Optimal Contact Time (min) | Optimal Initial Concentration (mg/L) | Reference |
|---|---|---|---|---|
| Rumex abyssinicus-derived biochar | 6 | 40 | 70 | mdpi.comfao.org |
| Hopbush bark | 1 | 75 | 500 | mdpi.comresearchgate.net |
| Gamma alumina nanoparticles | 3 | 50 | 5 | chemmethod.com |
| Banana pseudostem fibers | 3 | 120 | Not specified | thescipub.com |
| NiO-doped porous carbon | 2.5 | 60 | Not specified | rsc.org |
Environmental Impact and Advanced Degradation Strategies
Advanced Oxidation Processes for Methyl Red Abatement
Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). sciencejournal.re These highly reactive radicals can non-selectively degrade a wide range of recalcitrant organic compounds, including azo dyes like m-Methyl Red. sciencejournal.re Various AOPs have been investigated for their efficacy in degrading this dye.
Studies have explored processes such as UV photolysis, hydrogen peroxide (H₂O₂) oxidation, and combined UV/H₂O₂ systems. sciencejournal.re While UV photolysis and H₂O₂ oxidation alone show limited success, their combination in the UV/H₂O₂ process significantly boosts degradation efficiency by increasing the production of hydroxyl radicals. sciencejournal.re Fenton and photo-Fenton processes, which involve the use of iron salts and H₂O₂, have proven to be highly effective. The Fenton process (Fe²⁺/H₂O₂) can achieve near-complete degradation under acidic conditions. sciencejournal.rescispace.com The photo-Fenton process (UV/Fe²⁺/H₂O₂) further accelerates this removal. sciencejournal.re Sonocatalytic degradation, utilizing ultrasound in the presence of a catalyst like a TiO₂-SiO₂/chitosan nanocomposite, has also demonstrated high efficiency, achieving 99.1% degradation under optimal conditions. samipubco.com
The following table summarizes the efficiency of different AOPs in degrading this compound.
| AOP Method | Catalyst/Reagents | Key Conditions | Degradation Efficiency (%) | Source |
| UV Photolysis | None | 254 nm | 23.7 | sciencejournal.re |
| H₂O₂ Oxidation | 0.01 M H₂O₂ | - | 35 | sciencejournal.re |
| UV/H₂O₂ | 0.01 M H₂O₂ | - | 84.3 | sciencejournal.re |
| Fenton | Fe²⁺/H₂O₂ (1:5 ratio) | pH 3 | 99.5 | sciencejournal.re |
| Photo-Fenton | UV/Fe²⁺/H₂O₂ | pH 3 | ~100 | sciencejournal.re |
| Fenton Process | FeSO₄, H₂O₂ | pH 3.0 ± 0.2, 30 min | 81.1 (COD Reduction) | scispace.com |
| Sonocatalysis | TiO₂-SiO₂/chitosan | pH 3, 300 W | 99.1 | samipubco.com |
Electrochemical oxidation (EO), a type of AOP, is a robust and environmentally friendly technology for treating wastewater containing refractory pollutants like this compound. researchgate.netresearchgate.net This method involves the generation of powerful oxidizing agents, primarily hydroxyl radicals (•OH), on the surface of an anode. researchgate.netresearchgate.net The process can occur through direct electron transfer from the pollutant to the anode or, more commonly, through indirect oxidation mediated by these electrogenerated radicals. researchgate.netresearchgate.net
The effectiveness of EO is highly dependent on the anode material. Boron-doped diamond (BDD) and lead dioxide (PbO₂) anodes are known for their high oxygen evolution overpotential, which promotes the efficient generation of •OH and leads to high mineralization rates of organic compounds. researchgate.netnih.gov Studies comparing BDD and PbO₂ anodes for this compound degradation found that BDD provides a higher oxidation rate. researchgate.net Other anode materials like Ti/RuO₂-IrO₂-TiO₂, Ti/Ru₀.₃Ti₀.₇O₂, and Ti/Pt have also been successfully used. researchgate.netresearchgate.net The degradation process is influenced by parameters such as current density, pH, and flow rate. researchgate.net For instance, complete color removal has been achieved at current densities of 20 and 30 mA cm⁻² using a Ti/Ru₀.₃Ti₀.₇O₂ anode. researchgate.net Furthermore, the addition of NaCl can enhance the degradation rate through the electrogeneration of active chlorine species, an example of mediated indirect oxidation. researchgate.net
| Anode Material | Key Findings | Source |
| Boron-Doped Diamond (BDD) | Higher oxidation rate and current efficiency compared to PbO₂. | researchgate.net |
| Lead Dioxide (PbO₂) | Effective for mineralization, but with lower current efficiency than BDD. | researchgate.net |
| Ti/RuO₂-IrO₂-TiO₂ | Used in an integrated electrochemical oxidation and biodegradation process. | researchgate.net |
| Ti/Ru₀.₃Ti₀.₇O₂ | Achieved complete decolorization at current densities of 20 and 30 mA cm⁻². | researchgate.net |
| Ti/Pt | Oxidation mechanism mediated by electrogenerated •OH radicals on the anode surface. | researchgate.net |
Bioremediation Approaches
Bioremediation offers an eco-friendly and cost-effective alternative for treating this compound contaminated effluents. jabonline.in This approach utilizes the metabolic capabilities of microorganisms, such as bacteria, fungi, and yeast, to decolorize and degrade the dye. iwaponline.comaidic.it The process typically involves the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color, often leading to the formation of potentially aromatic amines. aidic.itresearchgate.net These intermediates are then further degraded, ideally to non-toxic products like CO₂ and H₂O. aidic.it
A variety of bacterial strains have been identified for their ability to decolorize and degrade this compound. Species from genera such as Enterobacter, Bacillus, Rhodococcus, and Staphylococcus have demonstrated significant degradation capabilities. iwaponline.comjmaterenvironsci.comresearchgate.netnih.gov For example, Enterobacter hormaechei CUIZ1 completely decolorized 100 mg/L of the dye within 24 hours under static conditions. jmaterenvironsci.com Similarly, Rhodococcus strain UCC 0016 achieved 100% decolorization within the same timeframe. nih.gov The efficiency of microbial degradation is influenced by physicochemical parameters like pH, temperature, and the presence of co-substrates. jmaterenvironsci.comijsar.in Most effective decolorization occurs at neutral or slightly alkaline pH (7 to 9) and temperatures around 30-37°C. iwaponline.comnih.govijsar.inmdpi.com The yeast Saccharomyces cerevisiae has also been shown to effectively degrade this compound into its constituent amines, N,N-dimethyl-p-phenylene diamine and 2-Aminobenzoic acid. researchgate.net
| Microorganism | Concentration | Decolorization Efficiency (%) | Time | Source |
| Enterobacter hormaechei CUIZ1 | 100 mg/L | 100 | 24 h | jmaterenvironsci.com |
| Enterobacter asburiae JCM6051 | 100 mg/L | 74.28 | 72 h | jabonline.in |
| Bacillus thuringiensis RI16 | up to 1000 mg/L | High Tolerance | - | iwaponline.com |
| Rhodococcus strain UCC 0016 | 50 mg/L | 100 | 24 h | nih.gov |
| Staphylococcus arlettae PF4 | 600 ppm | 100 | 24 h | researchgate.net |
| Staphylococcus arlettae PF4 | 800 ppm | 100 | 48 h | researchgate.net |
| Pseudomonas putida & P. aeruginosa (co-culture) | 250 mg/L | 95 | 36 h | mdpi.com |
To improve the efficiency and completeness of biodegradation, researchers have explored the use of microbial consortia, or co-cultures. aidic.itresearchgate.net Co-culture systems, combining different types of microorganisms (e.g., bacteria-fungi or bacteria-bacteria), can exhibit synergistic interactions that lead to enhanced degradation rates and more complete mineralization of the dye and its intermediates. aidic.itmdpi.com The rationale is that different microbial species may possess complementary enzymatic pathways; for instance, one species might excel at breaking the initial azo bond, while another is more efficient at degrading the resulting aromatic amines, which can be inhibitory to the first species. aidic.it
A study using a consortium of white-rot fungi and Bacillus subtilis showed a significant enhancement in the decolorization of this compound, achieving over 80% removal, compared to 35-40% by the individual cultures. aidic.it Similarly, a co-culture of Pseudomonas putida and Pseudomonas aeruginosa was used in a microbial fuel cell (MFC) to simultaneously degrade this compound and generate power. mdpi.comresearchgate.net This system achieved 95% decolorization of a 250 mg/L dye solution, demonstrating the potential of integrated bio-electrochemical systems. mdpi.comresearchgate.net The symbiotic relationship in these consortia often leads to a more robust and efficient degradation process than what can be achieved with monocultures. researchgate.net
Sonochemical Destruction of Chlorinated Hydrocarbon Pollutants Enhanced by Methyl Red
An interesting application related to this compound is its role as an enhancer in the sonochemical destruction of other pollutants. ebi.ac.ukomanchem.comchemeurope.com Sonochemistry utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions. This compound, along with compounds like murexide, has been investigated as a promising enhancer for the sonochemical degradation of recalcitrant chlorinated hydrocarbon pollutants. ebi.ac.ukomanchem.comchemeurope.com While the precise mechanism is complex, it is thought that the dye molecules can act as nucleation sites for cavitation bubbles or participate in secondary reactions that accelerate the degradation of the target pollutant. This application highlights a unique aspect of this compound's chemical properties beyond its role as a pollutant to be degraded.
Development of Integrated Degradation and Treatment Systems
Given the complexities of industrial wastewater, which often contains a mixture of pollutants, integrated treatment systems that combine multiple degradation strategies are gaining prominence. sciencejournal.remdpi.comresearchgate.net These systems aim to leverage the strengths of different processes to achieve higher efficiency, complete mineralization, and cost-effectiveness. researchgate.net An integrated approach could involve a chemical process like AOP as a pre-treatment to break down the complex dye structure, followed by a biological treatment step to mineralize the simpler, more biodegradable intermediates. researchgate.net
Research has demonstrated the effectiveness of combining electrochemical oxidation with biodegradation for this compound removal. researchgate.net Integrated advanced oxidation processes, such as combining UV/H₂O₂ with Fenton or photo-Fenton systems, show synergistic effects that lead to rapid and near-complete degradation. sciencejournal.re Furthermore, the development of integrated bioreactors that combine microbial, photocatalytic, and nanoparticle-based treatments in a single unit represents a promising frontier. mdpi.com For example, microbial fuel cells (MFCs) integrate the bioremediation of this compound with energy production, as seen in the co-culture system of Pseudomonas species. mdpi.comresearchgate.net Such integrated systems offer a holistic approach to wastewater treatment, addressing both pollutant removal and process sustainability.
Applications in Advanced Materials and Optical Devices
Non-Linear Optical (NLO) Properties and Materials Design
Organic materials, such as m-Methyl Red, are being explored for their potential in non-linear optical (NLO) devices. The NLO properties of this compound doped in polymethyl methacrylate (B99206) (MR-PMMA) have been investigated under continuous wave (CW) laser irradiation at various wavelengths. researchgate.net By employing the Z-scan technique in conjunction with the Kramers-Kronig relation, researchers have determined the effective refractive index (n₂) and the change in refractive index (Δn). researchgate.net
The study revealed that at a wavelength of 473 nm, the change in refractive index (Δn) is positive, while at 532 nm, it is negative. researchgate.net These findings are consistent with the Kramers-Kronig relation. researchgate.net Furthermore, the NLO properties of the MR-PMMA material were observed to be enhanced as the scanning speed decreased. researchgate.net Interestingly, when subjected to a laser with a wavelength of 632.8 nm, the MR-PMMA sample exhibited only nonlinear absorption, with no nonlinear refraction detected. researchgate.net These distinct NLO responses at different wavelengths highlight the tuneable optical characteristics of this compound-based materials.
A separate investigation into a reduced graphene oxide (rGO) and methyl red (MR) co-doped epoxy resin (rGO/MR-ER) film demonstrated significant NLO effects. researchgate.net Z-scan experiments at a wavelength of 1064 nm revealed a large nonlinear absorption coefficient for the rGO/MR-ER film, measured at (6.41 ± 0.49) × 10⁻⁸ m/W. researchgate.net The sample with an rGO concentration of 0.0071 mg/mL showed the most pronounced NLO effect, with a linear transmittance of 70.5% and a minimum transmittance of 39.1%. researchgate.net
Photo-induced birefringence has been observed in thin films of methyl red-doped polyvinyl alcohol (PVA). worldscientific.com Single beam Z-scan measurements demonstrated that these films possess a significant nonlinear refractive index (n₂). For a continuous wave (CW) 532 nm laser with linear polarization, the n₂ value was -2.29 × 10⁻⁴ cm²/W, and for circular polarization, it was -8.75 × 10⁻⁵ cm²/W. worldscientific.com The mechanism behind this nonlinear refraction is attributed to the photoisomerization of the this compound molecules. worldscientific.com Furthermore, when a CW 532 nm laser was used as the pump light and a CW 650 nm laser as the probe light, photo-induced birefringence on the order of 10⁻⁴ was observed in the thin film. worldscientific.com
| Material System | Wavelength (nm) | Polarization | Nonlinear Refractive Index (n₂) (cm²/W) | Photo-Induced Birefringence |
| This compound-doped PVA thin film | 532 | Linear | -2.29 × 10⁻⁴ | 10⁻⁴ |
| This compound-doped PVA thin film | 532 | Circular | -8.75 × 10⁻⁵ | 10⁻⁴ |
Photochromism and Photoisomerization for Optical Applications
The photochromic and photoisomerization properties of this compound, characteristic of azo dyes, make it a candidate for various optical applications. Light can induce a reversible transformation between its trans and cis isomers, leading to changes in its absorption spectrum and other optical properties. optica.org This phenomenon is the basis for its use in real-time holography and optical data storage.
The photophysical properties of this compound embedded in a poly(methyl methacrylate) (PMMA) matrix have been studied in detail. The excited singlet (S₁) state lifetimes for the trans and cis isomers at room temperature were measured to be 35 and 420 picoseconds, respectively. optica.org A slow trans-cis isomerization process with a time constant of several hundred seconds was observed when the this compound in the rigid polymer was illuminated. optica.org
Azo-dye-doped polymer systems are considered promising materials for real-time holographic applications. The reversible trans-cis photoisomerization induced by light allows for the recording of holograms in these materials, with diffraction efficiencies reaching up to 10%. researchgate.netnii.ac.jp Real-time formation of holographic reflection gratings has been demonstrated in thick media of Disperse Red 1-doped poly(methyl methacrylate). nih.gov At a nonresonant wavelength of 647 nm, diffraction efficiencies of 30% for intensity modulation and 23% for polarization modulation were achieved. nih.govoptica.org These holograms can be erased by illumination with nonpolarized or circularly polarized light, or by heating, allowing for the recording of new gratings. optica.org
In a different approach, a holographic grating was created in a surface-stabilized ferroelectric liquid crystal (SSFLC) film doped with methyl red. researchgate.net The grating is formed by the reorientation of the liquid crystal molecules due to the interaction with the photo-induced adsorption of the dye molecules. researchgate.net The resulting grating is permanent but can be electrically switched with a field of approximately 0.08V/μm and retains the electrically bistable characteristics of the SSFLC sample. researchgate.net
The photo-induced anisotropy (PIA) of this compound embedded in PMMA solid films has been investigated for its potential in optical data storage. researchgate.netivanovo.ac.ru The reversible PIA was measured in situ during irradiation, revealing that the photo-induced order increases with higher exposure power. researchgate.netivanovo.ac.ru It was also observed that the dark relaxation of the PIA slows down at higher exposure energies. researchgate.netivanovo.ac.ru The study of dichroic spectra and photo-induced birefringence allows for the evaluation of the rotational diffusion of this compound, which is valuable for its characterization as a material for liquid crystal photo-aligning. ivanovo.ac.ru
| Host Matrix | Azo Dye | Key Finding |
| PMMA | This compound | Photo-induced order increases with exposure power. researchgate.netivanovo.ac.ru |
| PMMA | This compound | PIA dark relaxation slows at higher exposure energy. researchgate.netivanovo.ac.ru |
Thermochromic Systems and Responsive Materials
Thermochromism, the change of color with temperature, is another property of this compound that is being explored for the development of responsive materials. rsc.org This phenomenon in azo dyes can be attributed to several mechanisms, including vibronic thermochromism, thermo-solvatochromism, thermo-perichromism, and thermo-halochromism. rsc.org The interplay of these mechanisms can be influenced by the solvent, acidity, and the presence of comonomers in a polymer system. rsc.org
To understand the mechanisms of thermochromism, monomers based on constitutional isomers of methyl red have been synthesized and copolymerized with hydrophilic monomers and a photocrosslinker. rsc.org The introduction of N-Isopropylacrylamide as a comonomer imparts thermoresponsiveness to the polymers in the form of a lower critical solution temperature (LCST) behavior. rsc.org The thermochromism of these systems was investigated in three different states: as monomers in solution, as part of copolymers in solution, and as photocrosslinked hydrogels. rsc.org
The research identified four distinct mechanisms contributing to the thermochromic behavior: vibronic thermochromism, thermo-solvatochromism, thermo-perichromism, and thermo-halochromism. rsc.org The experimental data suggest that these mechanisms act simultaneously and influence each other. rsc.org Specifically, thermo-solvatochromism and thermo-perichromism were found to affect thermo-halochromism, leading to what can be described as thermo-solvato-halochromism and thermo-peri-halochromism. rsc.org The LCST behavior of the N-isopropylacrylamide copolymers could be utilized to significantly influence the thermochromism, providing insights into the critical solution behavior of polymers. rsc.org
| System State | Observed Thermochromic Mechanisms | Key Interaction |
| Monomers in solution | Vibronic, Thermo-solvatochromism, Thermo-perichromism, Thermo-halochromism | Simultaneous action and mutual influence of mechanisms. rsc.org |
| Copolymers in solution | Vibronic, Thermo-solvatochromism, Thermo-perichromism, Thermo-halochromism | LCST behavior of comonomer influences overall thermochromism. rsc.org |
| Photocrosslinked hydrogels | Vibronic, Thermo-solvatochromism, Thermo-perichromism, Thermo-halochromism | Coupling of polymer responsiveness with dye thermochromism. rsc.org |
Future Research Avenues and Methodological Advancements
Exploration of Novel m-Methyl Red Derivatives with Enhanced and Multifunctional Properties
A primary avenue of future research lies in the rational design and synthesis of novel derivatives of this compound. While the parent molecule is a well-established pH indicator, strategic functionalization of its aromatic rings or modification of its core azo-benzene structure can impart enhanced or entirely new properties. The exploration of these derivatives is driven by the goal of creating multifunctional molecules for advanced applications in sensing, catalysis, and materials science.
Future work on this compound could systematically explore substitutions on both phenyl rings. Introducing electron-donating or electron-withdrawing groups can shift the molecule's absorption spectrum and modulate its pKa value, allowing for the creation of pH indicators for different acidity ranges or sensors with tailored colorimetric responses. Furthermore, incorporating moieties capable of specific molecular recognition, such as crown ethers or calixarenes, could transform this compound derivatives into selective sensors for specific cations or anions. The inherent fluorescence of the core structure, which is known to be quenched by ions like Hg2+, could be enhanced or modified to develop new fluorescent probes. aiche.org
Another promising direction is the development of multifunctional derivatives that combine sensing capabilities with catalytic activity. Studies have shown that Methyl Red can act as a hydrogen atom shuttle, enhancing the kinetics of catalytic reduction of pollutants on palladium-based catalysts. p2infohouse.org By designing this compound derivatives with built-in catalytic sites or enhanced redox properties, it may be possible to create molecules that not only detect a substrate but also participate in its transformation, leading to integrated "sense-and-treat" systems.
The following table summarizes potential modifications and the resulting enhanced properties that could be explored for this compound, based on findings from related azo dye research.
| Derivative Class | Modification Strategy | Potential Enhanced/Multifunctional Property | Potential Application |
| Halogenated Analogs | Introduction of F, Cl, Br, or I atoms onto the aromatic rings. | Improved thermal stability, tuned optical properties. | High-performance colorants for materials and electronics (e.g., color filters). uchicago.edu |
| Chelating Derivatives | Incorporation of groups like hydroxyl (-OH) or carboxyl (-COOH) adjacent to the azo bond. | Selective colorimetric response to specific metal ions. | Environmental monitoring, industrial process control. azosensors.com |
| Pyridone Hybrids | Integration of a pyridone moiety into the molecular structure. | Enhanced molar extinction coefficients and thermal stability. | Advanced optical materials, dyes for image sensors. |
| Redox-Active Derivatives | Attachment of groups that facilitate electron or hydrogen atom transfer. | Enhanced catalytic activity for reduction/oxidation reactions. | Catalysis, environmental remediation. p2infohouse.org |
| Fluorescent Probes | Modification to enhance quantum yield or introduce ion-specific quenching/enhancement. | High-sensitivity detection of specific ions (e.g., heavy metals). | Bio-imaging, environmental sensing. aiche.org |
Integration with Emerging Nanomaterials for Synergistic Performance in Sensing and Catalysis
The integration of this compound and its derivatives with emerging nanomaterials represents a significant frontier for creating advanced functional composites. The unique properties of nanomaterials—such as high surface area, quantum effects, and enhanced catalytic activity—can synergize with the molecular properties of the dye to yield materials with superior performance in sensing and catalysis.
Graphene and Carbon Nanomaterials: Graphene's exceptional electronic conductivity and large surface area make it an ideal substrate for supporting molecular systems. Composites of graphene or its derivatives (like graphene oxide) with this compound could lead to novel electrochemical sensors. The graphene acts as a transducer, while the dye provides the recognition element. For example, a graphene/methyl-red composite has been investigated as a humidity sensor, where the dye's interaction with water molecules modulates the electrical properties of the graphene sheet. researchgate.net Furthermore, graphene oxide functionalized with dendrimers has been used as a support for silver and gold nanoparticles, creating a highly effective nanocatalyst for the degradation of azo dyes like methyl orange and congo red. azosensors.comazosensors.com This approach could be adapted for this compound systems, where the graphene platform enhances the catalytic efficiency of the nanoparticles in degrading the dye or other pollutants.
Metal and Metal Oxide Nanoparticles: The catalytic and optical properties of metal nanoparticles (e.g., Au, Ag) and metal oxide nanoparticles (e.g., TiO₂, γ-Fe₂O₃) can be harnessed in composites with this compound. Bimetallic Ag/Ni nanoparticles stabilized within polymer microgels have been shown to be effective catalysts for the degradation of Methyl Red. engineering.com Similarly, γ-Fe₂O₃ nanoparticles attached to TiO₂ have demonstrated remarkable photocatalytic activity, degrading azo dyes within minutes under UV exposure. p2infohouse.org Integrating this compound into such systems could serve two purposes: the dye could be the target for degradation in remediation applications, or it could act as a photosensitizer, absorbing light and transferring energy to the nanoparticle to enhance its catalytic activity for other reactions.
The following table provides examples of how integrating Methyl Red (as a proxy for this compound) with nanomaterials leads to synergistic performance enhancements.
| Nanomaterial | Composite System Example | Synergistic Effect | Application |
| Metal-Organic Framework (MOF) | Methyl Red-based linker in a UiO-66 MOF. uchicago.edu | MOF provides a stable, porous host for the dye, enabling selective and reversible colorimetric response to ammonia (B1221849) vapor. | Chemical Sensing (Ammonia Gas). uchicago.edu |
| Graphene Oxide (GO) | GO functionalized with PAMAM dendrimers, supporting Ag/Au nanoparticles. azosensors.comazosensors.com | GO provides a large surface area, and the dendrimers stabilize the nanoparticles, leading to rapid catalytic degradation of azo dyes. | Catalysis (Dye Degradation). azosensors.comazosensors.com |
| Polymer Microgels | Bimetallic (Ag/Ni) nanoparticles loaded in smart polymer microgels. engineering.com | Microgels stabilize the nanoparticles and allow for controlled catalytic degradation of Methyl Red and other azo dyes. | Catalysis (Dye Degradation). engineering.com |
| Metal Oxide Nanoparticles | γ-Fe₂O₃ nanoparticles attached to TiO₂. p2infohouse.org | The composite exhibits significantly enhanced photocatalytic activity, leading to ~95% degradation of an azo dye in 15 minutes. | Photocatalysis (Environmental Remediation). p2infohouse.org |
| Prussian Blue Analogues (PBA) | PBA nanocrystals used with a reducing agent (NaBH₄). nih.gov | Nanocatalyst enables the complete and rapid decolorization of methyl orange in under two minutes. | Catalysis (Wastewater Treatment). nih.gov |
Development of Advanced In Situ Spectroscopic and Electrochemical Characterization Techniques
To fully understand and optimize the behavior of this compound in its various applications—from sensing to catalysis—it is crucial to move beyond static characterization methods and employ advanced techniques that can probe molecular changes and reaction dynamics in real-time. The development and application of in situ spectroscopic and electrochemical methods are key future research avenues that will provide unprecedented insight into the mechanisms governing the function of this compound systems.
In Situ Spectroelectrochemistry: This powerful combination of techniques allows for the simultaneous acquisition of spectroscopic and electrochemical data, providing a direct correlation between an applied electrical potential and the resulting molecular changes. In situ Fourier-transform infrared (FTIR) spectroelectrochemistry, for example, can identify reaction intermediates and final products formed at an electrode surface during an electrochemical process. p2infohouse.orgazosensors.com By applying this to the electrochemical oxidation or reduction of this compound, researchers could elucidate the exact degradation pathways, identify transient species, and understand the mechanism of its redox-mediated catalysis. This knowledge is critical for designing more robust electrochemical sensors or more efficient electrocatalysts based on the this compound scaffold.
Advanced Electrochemical Methods: While cyclic voltammetry (CV) is a standard tool, more advanced electrochemical techniques can provide deeper mechanistic insights. Electrochemical Impedance Spectroscopy (EIS) is particularly valuable for studying the interfacial properties of electrodes modified with this compound or its composites. azosensors.com EIS can probe processes like charge transfer resistance, diffusion, and capacitance. For instance, it has been used to demonstrate that Methyl Red enhances the power output of microbial fuel cells by decreasing the anodic charge transfer resistance. azosensors.com Applying EIS to an this compound-based sensor could help optimize the sensor's construction by characterizing the properties of each modification step and understanding the impedance changes upon analyte binding. biorxiv.org
Time-Resolved Spectroscopy: Techniques like time-resolved UV-Visible absorption spectroscopy can monitor the kinetics of fast processes, such as the color change of this compound during a pH jump or its degradation during photocatalysis. By tracking the changes in the absorption spectra on millisecond or even faster timescales, researchers can determine reaction rate constants and understand the dynamics of the azo-hydrazone tautomerism, which is central to its function as an indicator. nih.gov
The following table summarizes key advanced characterization techniques and the specific insights they can provide for future studies of this compound systems.
| Technique | Description | Information Gained for this compound Systems | Relevance |
| In Situ FTIR Spectroelectrochemistry | Combines FTIR spectroscopy with electrochemical control to monitor vibrational changes during a reaction. p2infohouse.orgazosensors.com | Identification of reaction intermediates and products; elucidation of electrochemical reaction mechanisms and kinetics. | Designing efficient electrocatalysts and understanding degradation pathways. |
| Electrochemical Impedance Spectroscopy (EIS) | Measures the impedance of a system over a range of AC frequencies to model its electrical properties. azosensors.com | Characterization of electrode-solution interfaces; determination of charge transfer resistance, double-layer capacitance, and diffusion processes. | Optimizing the performance of electrochemical sensors and fuel cells. |
| Cyclic Voltammetry (CV) | Measures the current response to a linearly cycled potential sweep to study redox behavior. rsc.org | Determination of oxidation/reduction potentials; investigation of electrochemical reaction reversibility and mechanisms. | Characterizing the fundamental electrochemical properties of new derivatives. |
| UV-Visible Spectroscopy | Measures the absorption of light in the ultraviolet and visible regions to monitor electronic transitions. nih.gov | Real-time monitoring of color changes, degradation kinetics, and interactions with other molecules (e.g., surfactants, metal ions). | Studying sensor response, catalytic degradation rates, and molecular interactions. |
Application of Machine Learning and Artificial Intelligence for Predictive Modeling and Rational Design of Methyl Red Systems
The complexity of designing new molecules and materials with precisely tailored properties presents a significant challenge for traditional, trial-and-error experimental approaches. The application of machine learning (ML) and artificial intelligence (AI) is emerging as a transformative future research avenue, enabling predictive modeling and rational design to accelerate the discovery and optimization of this compound systems for sensing and catalysis.
Predictive Modeling of Molecular Properties: One of the most powerful applications of ML is in predicting the properties of yet-to-be-synthesized molecules. By training algorithms on large datasets of known compounds, ML models can learn the complex relationships between a molecule's structure and its functional properties. For azo dyes, ML models using algorithms like XGBoost have been successfully developed to predict the maximum absorption wavelength (λmax) with high accuracy. researchgate.net This approach could be extended to this compound derivatives to perform high-throughput computational screening of thousands of virtual structures, rapidly identifying candidates with desired colors or optical responses without the need for laborious synthesis. Similarly, neural networks have been trained to predict the toxicological properties of azo dyes based on their structural features, which could guide the design of safer, more environmentally benign alternatives. p2infohouse.org
In the field of catalysis, ML is being used to accelerate the discovery of new catalysts for applications like pollution mitigation. aiche.orgscispace.com For processes involving this compound, such as its catalytic degradation, ML models can be trained on experimental or computational data to predict the degradation efficiency based on parameters like catalyst composition, pH, and temperature. rsc.orgrsc.org This allows for the rapid optimization of reaction conditions and the identification of key factors that govern catalyst performance, leading to the rational design of more efficient catalytic systems.
High-Throughput Screening of Composite Materials: The combination of ML with computational screening is particularly powerful for designing composite materials like MOFs. Researchers use this synergistic approach to screen vast databases of potential MOF structures to find top candidates for applications like gas separation or storage. rsc.orgmdpi.com A similar workflow could be developed for this compound-based MOFs, where ML models predict properties like gas adsorption selectivity or catalytic activity, guiding experimental efforts toward the most promising materials for sensing or catalysis.
The following table outlines potential applications of ML and AI in the future development of this compound systems.
| Application Area | ML/AI Technique | Objective | Potential Impact |
| Derivative Design | Supervised Learning (e.g., XGBoost, Neural Networks) | Predict key properties (λmax, pKa, toxicity) of virtual this compound derivatives from their structure. p2infohouse.orgresearchgate.net | Rapid high-throughput screening to identify candidates with optimal optical or safety profiles before synthesis. |
| Sensor Development | Spiking Graph Neural Networks | Learn structure-function relationships to design optimal chemical sensors for specific analytes. uchicago.edu | Accelerated discovery of novel, high-performance sensors by identifying synergistic combinations of this compound probes and transducer materials. |
| Catalyst Optimization | Artificial Neural Networks (ANNs), Random Forest | Model and predict the efficiency of catalytic processes (e.g., dye degradation) based on reaction parameters. rsc.orgrsc.org | Rational design of highly efficient catalysts and optimization of operating conditions for environmental remediation. |
| Materials Discovery | ML-assisted High-Throughput Computational Screening | Screen large databases of composite materials (e.g., MOFs) to identify top-performing candidates for specific tasks. rsc.org | Rapid identification of novel this compound-based MOFs or other composites for advanced sensing and catalysis applications. |
Q & A
Q. What spectroscopic methods are most effective for characterizing m-Methyl red in aqueous solutions, and how are they applied?
Methodological Answer: UV/Vis spectrophotometry is the primary method for studying this compound's acid-base equilibria. To determine dissociation constants (e.g., Ka2 = 1.02 × 10<sup>−2</sup> and Ka3 = 4.94 × 10<sup>−5</sup> at 25°C), prepare buffered solutions across a pH range (e.g., pH 1–7). Measure absorbance at wavelengths corresponding to protonated (m-H2MR<sup>+</sup>), neutral (m-HMR), and deprotonated (MR<sup>−</sup>) forms. Use Beer-Lambert law and nonlinear regression to fit overlapping absorption bands and calculate equilibrium constants .
Q. Table 1: Thermodynamic Constants of this compound (25°C)
| Species Transition | Ka Value | Dominant pH Range |
|---|---|---|
| m-H2MR<sup>+</sup> ⇌ m-HMR | 1.02 × 10<sup>−2</sup> | pH 1.5–3.5 |
| m-HMR ⇌ MR<sup>−</sup> | 4.94 × 10<sup>−5</sup> | pH 4.0–6.0 |
Q. How can researchers synthesize this compound and validate its purity for experimental use?
Methodological Answer: Synthesize this compound via diazotization of m-aminobenzoic acid followed by coupling with N,N-dimethylaniline. Purify the product via recrystallization in ethanol. Validate purity using:
- HPLC : Compare retention time with a certified standard.
- <sup>1</sup>H NMR : Confirm absence of unreacted precursors (e.g., aromatic proton shifts at δ 7–8 ppm).
- Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How should researchers address contradictions in reported dissociation constants of this compound across studies?
Methodological Answer: Discrepancies in Ka values may arise from:
- Solvent Ionic Strength : Variations in buffer composition (e.g., NaCl concentration) alter activity coefficients. Standardize ionic strength using a supporting electrolyte like KCl.
- Temperature Control : Ensure rigorous thermostatic regulation (±0.1°C), as Ka is temperature-sensitive.
- Methodological Differences : Compare potentiometric titration (direct pH measurement) vs. spectrophotometric fitting. Cross-validate with computational models (e.g., DFT calculations of protonation energies) .
Q. What computational approaches predict the solvatochromic behavior of this compound in non-aqueous solvents?
Methodological Answer: Use time-dependent density functional theory (TD-DFT) to model electronic transitions. Optimize molecular geometry in solvents (e.g., DMSO, ethanol) using polarizable continuum models (PCM). Compare calculated excitation energies with experimental λmax shifts. For dynamic solvent effects, apply molecular dynamics (MD) simulations to analyze hydrogen-bonding interactions and solvation shells .
Q. Table 2: Experimental vs. Calculated λmax of this compound
| Solvent | Experimental λmax (nm) | TD-DFT λmax (nm) | Deviation (%) |
|---|---|---|---|
| Water | 520 | 515 | 0.96 |
| Ethanol | 505 | 498 | 1.39 |
Q. How can distribution diagrams for this compound species be constructed, and what insights do they provide?
Methodological Answer: Using the derived Ka values, apply the Henderson-Hasselbalch equation to calculate the fractional abundance (α) of each species: α = [H<sup>+</sup>]<sup>n</sup> / ([H<sup>+</sup>]<sup>n</sup> + Ka) Plot α vs. pH to generate distribution diagrams. For this compound, the neutral form (m-HMR) dominates at pH 3.14 (α = 0.883), critical for applications in pH-sensitive sensors .
Methodological Best Practices
- Reproducibility : Document buffer preparation (e.g., ionic strength, temperature) and instrument calibration details (e.g., spectrophotometer wavelength accuracy) .
- Data Contradiction Analysis : Perform sensitivity analyses (e.g., Monte Carlo simulations) to quantify uncertainty in Ka calculations .
- Ethical Reporting : Disclose all synthetic byproducts and purification steps to avoid misrepresentation of compound purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
